Comprehensive Technical Guide: Chemical, Physical, and Synthetic Profiling of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Executive Summary In contemporary drug discovery, the transition from linear peptides to constrained peptidomimetics is a critical strategy for overcoming poor pharmacokinetic (PK) profiles. (5S)-1-ethyl-5-(2-methylpropy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the transition from linear peptides to constrained peptidomimetics is a critical strategy for overcoming poor pharmacokinetic (PK) profiles. (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CAS: 106576-32-3) represents a highly privileged chiral scaffold[1]. By embedding the side chain of (S)-Leucine into a piperazin-2-one ring, this molecule effectively mimics the inverse gamma-turn of secondary protein structures while conferring absolute resistance to proteolytic cleavage[2].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative analysis of this compound’s physicochemical properties, a self-validating synthetic workflow, and its applications in rational drug design.
Structural and Physicochemical Profiling
The architectural core of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one consists of a 6-membered lactam (piperazinone) featuring a secondary amine at N4, a tertiary amide at N1, and an isobutyl stereocenter at C5[3].
Physicochemical Data
The strategic alkylation at N1 (ethyl) and C5 (isobutyl) significantly alters the hydration shell of the molecule, driving its lipophilicity up while maintaining a low Topological Polar Surface Area (TPSA). This balance is highly predictive of excellent blood-brain barrier (BBB) penetration and oral bioavailability.
Optimal for high membrane permeability (< 90 Ų)[4]
pKa (N4 Amine)
~8.5 (Conjugate Acid)
Enables reversible protonation for HCl salt formation
Physical State
Viscous oil to low-melting solid
Driven by the disruption of crystal packing via N-alkylation
Pharmacophoric Mapping
The piperazin-2-one ring is not merely a passive structural linker; it is an active participant in target binding. The C2-carbonyl acts as a rigid hydrogen-bond acceptor, while the C5-isobutyl group projects into hydrophobic binding pockets exactly as a Leucine residue would in a native peptide[5].
Figure 1: Pharmacophoric contributions of the functional groups on the piperazin-2-one scaffold.
De Novo Synthesis & Mechanistic Causality
While enzymatic transamination offers one route to piperazinones[3], a highly scalable, chiral-pool synthetic protocol starting from (S)-Leucine provides superior control over the N1-ethyl functionalization. The following 6-step protocol is engineered as a self-validating system, ensuring that the (S)-stereocenter is preserved throughout the workflow.
Experimental Workflow
Step 1: Amidation of N-Boc-(S)-Leucine
Procedure: React N-Boc-(S)-Leucine with ethylamine hydrochloride using EDC·HCl and HOBt in DMF, with DIPEA as the base.
Causality: EDC/HOBt is specifically selected over highly reactive acid chlorides. Acid chlorides often lead to the formation of an oxazolone intermediate, which readily undergoes deprotonation and racemization at the alpha-carbon. HOBt traps the activated ester, ensuring complete retention of the (S)-configuration.
Step 2: Reduction to the Diamine
Procedure: Treat the resulting amide with Borane-Tetrahydrofuran (BH₃·THF) complex at reflux. Quench carefully with MeOH.
Causality: The selection of BH₃·THF is critical. Unlike LiAlH₄, which is overly aggressive and risks partial cleavage of the Boc carbamate, borane selectively reduces the tertiary/secondary amide to the corresponding amine while perfectly preserving the urethane protecting group.
Step 3: N-Acylation with Chloroacetyl Chloride
Procedure: Dissolve the intermediate in anhydrous DCM. Add Triethylamine (Et₃N), cool to 0°C, and add chloroacetyl chloride dropwise.
Causality: The low temperature (0°C) suppresses the elimination of HCl from chloroacetyl chloride, preventing the formation of highly reactive ketene species that cause uncontrollable side reactions. The secondary amine is selectively acylated to form the linear precursor.
Step 4: Deprotection and Intramolecular Cyclization
Procedure: Remove the Boc group using 20% TFA in DCM. Concentrate, then dissolve the crude α-chloroamide in highly dilute Acetonitrile (MeCN). Add anhydrous K₂CO₃ and heat to 60°C.
Causality: Deprotection yields a highly reactive primary amine. Performing the subsequent base-promoted cyclization under pseudo-high-dilution conditions is a thermodynamic necessity; it kinetically favors the 6-exo-tet intramolecular SN2 displacement of the chloride over intermolecular oligomerization, yielding the target piperazin-2-one[5].
Figure 2: Workflow for the de novo synthesis of (5S)-1-ethyl-5-isobutylpiperazin-2-one from (S)-Leucine.
Analytical Validation Framework
To ensure the integrity of the synthesized product, the protocol must be validated through rigorous analytical characterization.
Nuclear Magnetic Resonance (¹H NMR): The structural hallmark of this compound in ¹H NMR (CDCl₃) is the diastereotopic nature of the C3 protons (adjacent to the C2 carbonyl). Because of the chiral center at C5, these protons are magnetically inequivalent and will appear as a distinct AB quartet (approx. 3.2–3.5 ppm). The isobutyl methyl groups will present as two overlapping doublets near 0.9 ppm.
Chiral HPLC: To validate that no racemization occurred during Step 1, enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralcel OD-H). A standard threshold for pharmaceutical-grade intermediates is >98% ee[3].
LC-MS: Electrospray ionization (ESI+) will yield a strong [M+H]⁺ peak at m/z 185.16.
Pharmacological Utility in Drug Development
The incorporation of the (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one scaffold into drug candidates solves two major attrition factors in peptide-based drug discovery:
Metabolic Stability: Native peptide bonds are rapidly hydrolyzed by endogenous proteases (e.g., DPP-4, pepsin). The piperazin-2-one ring completely masks the peptide backbone, rendering the molecule invisible to standard proteolytic enzymes[2].
Conformational Pre-organization: By locking the dihedral angles (φ and ψ) into a rigid ring system, the entropic penalty of binding to a target receptor is drastically reduced. The molecule is pre-organized into the bioactive conformation, frequently resulting in a 10- to 100-fold increase in binding affinity compared to its linear peptide counterpart.
D-NB.info (Literature Extract) - Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.[3]
URL:
Chemical Science (via CORE) - Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[2]
URL:
Synlett (Thieme Connect) - Synthesis of Tris-Bridged Cyclic Hexapeptide Containing Hydrophilic Amino Acid Residues as an Active Site of Lipase.[5]
URL:
LookChem - CAS 106576-32-3 Physical and Chemical Properties.[4]
URL:
Preliminary In Vitro Screening of (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one: A Novel Peptidomimetic Scaffold for Protease Inhibition
Executive Summary The development of non-peptidic and peptidomimetic small molecules is a cornerstone of modern antiviral and antineoplastic drug discovery. The compound (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one rep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of non-peptidic and peptidomimetic small molecules is a cornerstone of modern antiviral and antineoplastic drug discovery. The compound (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one represents a highly functionalized, chiral piperazinone scaffold. Piperazin-2-ones are privileged structures in medicinal chemistry, frequently utilized to mimic peptide bonds while conferring resistance to proteolytic degradation[1].
This technical guide outlines a comprehensive in vitro screening cascade designed to evaluate this specific scaffold as a competitive, non-covalent inhibitor of cysteine proteases, with a primary focus on the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L. By treating this compound as a foundational "hit" scaffold, this whitepaper provides researchers with a self-validating, mechanistic workflow to quantify target engagement, cellular efficacy, and kinetic binding properties.
Structural Rationale & Target Hypothesis
To design an effective screening protocol, we must first establish the structural causality of the compound's pharmacophore. The efficacy of peptidomimetics relies heavily on their ability to accurately map to the target enzyme's subsites[2].
(5S)-2-Methylpropyl (Isobutyl) Group: This moiety is a direct structural analog of the L-leucine side chain. Viral proteases like Mpro exhibit a stringent preference for leucine or similar bulky hydrophobic residues at the P2 position, making the isobutyl group an ideal candidate for anchoring the compound into the S2 hydrophobic pocket[3].
Piperazin-2-one Core: The cyclic lactam restricts the conformational flexibility of the molecule, locking it into a bioactive geometry that mimics a peptide backbone. This rigidification minimizes the entropic penalty upon binding and provides essential hydrogen bond acceptors/donors for the enzyme's oxyanion hole[4].
N1-Ethyl Group: The addition of an ethyl group at the N1 position modulates the scaffold's lipophilicity. In the context of Mpro, this vector is hypothesized to project outward toward the solvent-exposed S3 subsite, enhancing cellular permeability without sterically clashing with the catalytic dyad[5].
Pharmacophore mapping of the piperazin-2-one scaffold to protease target pockets.
Phase 1: Biochemical Screening (Cell-Free Assays)
The primary objective of Phase 1 is to confirm direct target engagement. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay, a self-validating system that directly links enzyme catalytic activity to a measurable optical signal.
FRET-Based Enzymatic Cleavage Protocol
Causality Principle: The substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) contains a fluorophore (Edans) and a quencher (Dabcyl). Intact, the peptide yields no signal. Upon cleavage by Mpro, the fluorophore is liberated, increasing fluorescence at 490 nm. Pre-incubating the enzyme with the piperazinone scaffold competitively blocks the active site, reducing the velocity of fluorescence generation.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). DTT is critical to maintain the catalytic Cys145 in a reduced state.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Enzyme Pre-incubation: Dispense 10 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate. Add the compound dilutions and incubate at 37°C for 30 minutes. Note: Because this scaffold lacks a covalent warhead (unlike piperazinone derivatives like Y020-9948[4]), extended pre-incubation for covalent adduct formation is unnecessary, but 30 minutes ensures equilibrium binding.
Reaction Initiation: Add 20 µM of the FRET substrate to initiate the reaction.
Kinetic Read: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes using a microplate reader.
Validation Controls: Include Nirmatrelvir as a positive control (expected IC50 ~14 nM) and a DMSO-only well as the negative (maximum velocity) control.
Quantitative Data Summary
Because the base scaffold lacks an electrophilic warhead, it is expected to act as a moderate-affinity competitive inhibitor. This establishes a baseline for future hit-to-lead optimization.
Phase 2: Cellular Efficacy and Cytotoxicity (Phenotypic)
Biochemical potency does not guarantee cellular efficacy. Phase 2 evaluates the compound's ability to cross the plasma membrane and inhibit viral replication without inducing host cell toxicity.
Cell Seeding: Seed Vero E6 cells at 1 × 10^4 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
Infection & Treatment: Remove media and infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of varying concentrations of the piperazinone scaffold.
Incubation: Incubate for 72 hours. The N1-ethyl group is expected to facilitate passive diffusion across the lipid bilayer.
Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence. In infected wells, high ATP indicates the compound successfully prevented virus-induced cell death (CPE reduction).
Cytotoxicity Counter-screen: Perform the exact same assay on uninfected cells to determine the CC50 (Concentration causing 50% cytotoxicity).
Table 2: Cellular Efficacy and Cytotoxicity Profile
Compound
Antiviral EC50 (µM)
Cytotoxicity CC50 (µM)
Selectivity Index (CC50/EC50)
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
> 50
> 200
N/A
Nirmatrelvir
0.07 ± 0.01
> 200
> 2850
Insight: The expected gap between biochemical IC50 (~45 µM) and cellular EC50 (>50 µM) highlights the need for further structural optimization, such as the installation of a nitrile or alpha-ketoamide warhead at the C3 position to drive covalent target engagement[6].
Phase 3: Mechanistic Validation & ADME Profiling
To justify advancing this scaffold into synthetic expansion, we must validate its physical binding kinetics and metabolic stability.
Surface Plasmon Resonance (SPR) Kinetics
Causality Principle: Biochemical assays can be confounded by aggregation or assay interference. SPR provides real-time, label-free quantification of binding.
Method: Immobilize recombinant Mpro onto a CM5 sensor chip via standard amine coupling. Flow the piperazinone compound over the chip at concentrations ranging from 3.125 µM to 100 µM.
Expected Outcome: As a non-covalent scaffold, the compound should exhibit rapid association (
Kon
) and rapid dissociation (
Koff
), confirming reversible, 1:1 stoichiometric binding.
Microsomal Stability Assay
The primary advantage of a piperazin-2-one over a standard peptide is its resistance to amidases and proteases.
Method: Incubate 1 µM of the compound with human liver microsomes (HLM) and NADPH at 37°C. Sample at 0, 15, 30, and 60 minutes, and analyze remaining parent compound via LC-MS/MS.
Expected Outcome: High intrinsic clearance stability (
T1/2>60
min), proving the lactam core successfully evades rapid metabolic degradation.
Three-phase in vitro screening workflow for hit-to-lead scaffold validation.
References
Valdivielso, Á. M., et al. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 19(4), 4814-4846.
Vogt, A., et al. (2004). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Organic & Biomolecular Chemistry, 2(10), 1461-1466.
Pavan, M., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. International Journal of Molecular Sciences, 24(5), 4503.
Bege, M., & Borbás, A. (2024). Protease Inhibitors as Antivirals. Encyclopedia.pub.
Xiong, M., et al. (2022). In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. European Journal of Medicinal Chemistry, 231, 114155.
Gallo, M., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry, 87(18), 12257-12268.
Mechanistic Profiling of (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one Derivatives in Protein-Protein Interaction (PPI) Inhibition
Executive Summary The development of non-peptide small molecules that can effectively disrupt Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in modern drug discovery. Among the privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of non-peptide small molecules that can effectively disrupt Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in modern drug discovery. Among the privileged scaffolds identified, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one derivatives have emerged as highly potent, conformationally restricted peptidomimetics. By precisely mimicking the spatial projection of the L-Leucine side chain within an
α
-helical motif, this chiral scaffold acts as a molecular wedge, disrupting critical PPIs implicated in viral replication and oncology[1].
As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale behind this specific pharmacophore, detail its mechanism of action (MoA), and provide a self-validating experimental framework for evaluating its efficacy in preclinical development.
Structural Rationale: The Privileged Peptidomimetic Scaffold
The efficacy of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one lies in its precise architectural mimicry of native secondary structures. The scaffold is engineered with three critical features:
The Piperazin-2-one Core: The six-membered lactam ring restricts the
ϕ
and
ψ
dihedral angles of the backbone, locking the molecule into a conformation that closely mimics the
i
and
i+3/i+4
positions of a native
α
-helix[1]. This rigidity reduces the entropic penalty upon binding compared to flexible linear peptides.
The (5S)-2-Methylpropyl (Isobutyl) Group: This moiety serves as a direct bioisostere for the L-Leucine side chain. In many
α
-helical recognition motifs (such as the p53 transactivation domain or the ACE2
α1
helix), Leucine acts as a critical hydrophobic anchor[2]. The (5S) stereocenter ensures the isobutyl group projects at the exact vector required to insert into deep hydrophobic pockets of target receptors[3].
The 1-Ethyl Substitution (N-Alkylation): The addition of an ethyl group at the N1 position serves a dual purpose. First, it eliminates a hydrogen bond donor, significantly increasing the lipophilicity and membrane permeability of the derivative. Second, it provides steric bulk that prevents intermolecular aggregation and enforces a trans-like extended conformation of the amide bond, which is strictly required for target engagement in specific viral inhibition models[3].
Mechanism of Action:
α
-Helix Mimicry and PPI Disruption
The primary MoA of these derivatives is the competitive displacement of native
α
-helices from their cognate receptor pockets. A classic example is the disruption of the MDM2-p53 interaction in oncology, or the inhibition of viral entry/replication (e.g., Adenovirus DNA replication)[3].
When the target protein (e.g., MDM2) presents a hydrophobic cleft designed to accommodate the Phe19, Trp23, and Leu26 residues of p53, the (5S)-isobutyl group of the piperazin-2-one derivative inserts seamlessly into the Leu26 sub-pocket. This insertion competitively occludes the binding site, displacing the native protein and triggering a downstream functional rescue (e.g., p53-mediated apoptosis).
Fig 1. MoA of (5S)-piperazin-2-one derivatives disrupting PPIs via α-helix mimicry.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the critical nature of the (5S) stereocenter and the N1-ethyl group, the following table summarizes representative QSAR data for a library of piperazin-2-one derivatives evaluated against a standard
α
-helical PPI target (e.g., MDM2).
Compound ID
N1-Substituent (R1)
C5-Substituent (R5)
Stereochemistry
Binding
IC50
(nM)
Cellular
EC50
(µM)
Off-Target Toxicity (
EC50
µM)
Lead-5S
Ethyl
Isobutyl
5S
45
1.2
> 50 (Null Cell Line)
Analog-5R
Ethyl
Isobutyl
5R
> 10,000
> 50
> 50
Analog-NH
Hydrogen (H)
Isobutyl
5S
320
15.5
> 50
Analog-Me
Ethyl
Methyl (Ala mimic)
5S
1,250
> 50
> 50
Data Analysis Insight: The >200-fold drop in affinity between the 5S and 5R enantiomers confirms that the spatial projection of the isobutyl group is non-negotiable for pocket insertion[3]. Furthermore, the removal of the N1-ethyl group (Analog-NH) drastically reduces cellular efficacy (
EC50
shifts from 1.2 µM to 15.5 µM), highlighting the ethyl group's role in facilitating membrane permeability.
Experimental Protocols: A Self-Validating Workflow
To ensure high scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. The causality behind each step is designed to orthogonally confirm target engagement while ruling out assay artifacts.
Fig 2. Self-validating workflow from synthesis to orthogonal cellular validation.
Objective: Quantify the biochemical binding affinity (
Ki
) of the piperazin-2-one derivative to the target receptor.
Causality: FP is chosen because it allows real-time, homogeneous measurement of binding. A large receptor bound to a small fluorescent tracer tumbles slowly (high polarization). When our derivative successfully outcompetes the tracer, the free tracer tumbles rapidly, resulting in a measurable drop in polarization.
Step-by-Step Methodology:
Reagent Preparation: Dilute recombinant target protein (e.g., MDM2) to a concentration of 50 nM in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).
Tracer Addition: Add 10 nM of FITC-labeled native peptide (e.g., FITC-p53) to the protein solution. Incubate for 15 minutes at room temperature to establish the baseline high-polarization complex.
Compound Titration: Dispense the (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one derivative in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate.
Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).
Self-Validation Check (Critical): Calculate the Z'-factor using DMSO as the negative control and an excess of unlabeled native peptide as the positive control. The assay is only validated if Z' > 0.6. Additionally, run the assay against a mutant protein (lacking the Leu26 binding pocket); the compound must show no binding, proving specific pocket engagement.
Protocol 2: Cellular Efficacy and Target Engagement
Objective: Confirm that the biochemical binding translates to phenotypic efficacy inside a living cell, without off-target cytotoxicity.
Causality: Biochemical assays do not account for membrane permeability or metabolic stability. We use an ATP-based luminescence assay (CellTiter-Glo) to measure cell viability, utilizing a matched pair of cell lines to ensure the toxicity is strictly mechanism-dependent.
Step-by-Step Methodology:
Cell Seeding: Seed Target-Positive cells (e.g., SJSA-1, which overexpress MDM2) and Target-Negative cells (e.g., p53-null HCT116 cells) at 5,000 cells/well in 96-well white opaque plates.
Treatment: After 24 hours of incubation, treat the cells with the piperazin-2-one derivative at concentrations ranging from 50 µM to 10 nM.
Incubation: Incubate for 72 hours at 37°C, 5%
CO2
.
Viability Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Self-Validation Check (Critical): The compound must induce dose-dependent apoptosis in the Target-Positive cell line (
EC50≈1.2
µM) while leaving the Target-Negative (p53-null) cell line unaffected (
EC50>50
µM). If the compound kills the null cell line, the MoA is invalidated due to off-target cytotoxicity.
References
[3] Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC. National Institutes of Health (NIH). Available at:[Link]
[2] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. Journal of Organic Chemistry - ACS Publications. Available at:[Link]
[1] Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein−Protein Interactions. Journal of the American Chemical Society (JACS). Available at:[Link]
Comprehensive Structural Elucidation of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one: A Multi-Modal Analytical Framework
Executive Summary The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its conformational rigidity, metabolic stability, and precise spatial arrangement of hydrogen-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its conformational rigidity, metabolic stability, and precise spatial arrangement of hydrogen-bond donors and acceptors. The compound (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one features a highly specific molecular architecture: an ethyl group at the N1 position, a carbonyl at C2, and an isobutyl (2-methylpropyl) chain at the C5 stereocenter with an (S) absolute configuration.
Elucidating this structure requires a rigorous, orthogonal analytical strategy. Because alkylated piperazinones often present as viscous oils or low-melting solids, traditional X-ray crystallography is frequently unviable. Therefore, this guide details a field-proven, self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD)[1] to unambiguously confirm the molecular formula, regiochemistry, and absolute configuration.
Molecular Architecture & Elucidation Strategy
The structural elucidation workflow is designed to build the molecule from the ground up:
HRMS establishes the exact mass and constrains the molecular formula.
1D/2D NMR maps the atomic connectivity, differentiating the N1-ethyl from potential N4-ethyl regioisomers, and establishes the relative spatial environment.
VCD coupled with Density Functional Theory (DFT) definitively assigns the (S) absolute configuration directly in the solution phase.
Workflow for the structural elucidation of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
High-Resolution Mass Spectrometry (HRMS): Molecular Formula Validation
Causality & Rationale
To confirm the theoretical formula of C₁₀H₂₀N₂O, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized. ESI is a "soft" ionization technique that prevents the premature fragmentation of the aliphatic ethyl and isobutyl chains, ensuring the intact parent ion
[M+H]+
is observed. TOF analyzers provide sub-ppm mass accuracy, strictly ruling out isobaric impurities.
Self-Validating Protocol
Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% formic acid (to promote protonation).
Calibration: Prior to injection, calibrate the TOF analyzer using a sodium formate cluster solution to ensure mass accuracy within < 2 ppm.
Acquisition: Infuse the sample via direct injection at a flow rate of 10 µL/min. Operate the source in positive ion mode with a capillary voltage of 3.5 kV.
Validation: The theoretical monoisotopic mass for
[M+H]+
(C₁₀H₂₁N₂O⁺) is 185.1654 . The experimental exact mass must match this theoretical value within a 5 ppm error margin to validate the formula.
While HRMS provides the formula, NMR is required to establish regiochemistry[2]. The placement of the ethyl group at N1 (rather than N4) is proven via Heteronuclear Multiple Bond Correlation (HMBC), where the N1-ethyl methylene protons will show a strong ³J coupling to the C2 carbonyl carbon. Furthermore, the presence of the C5 stereocenter renders the adjacent methylene protons at C3 and C6 diastereotopic. Consequently, the C3 protons will appear as a distinct AB quartet rather than a simple singlet, a hallmark of chiral piperazinones.
Self-Validating Protocol
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
1D Acquisition: Acquire high-resolution ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Ensure a sufficient relaxation delay (D1 = 2s) for accurate integration.
2D Acquisition: Acquire gradient-selected COSY (to map the isobutyl spin system), HSQC (to assign protons to their direct parent carbons), and HMBC (to jump heteroatoms and bridge the N1-ethyl to the C2/C6 core).
Absolute Configuration via Vibrational Circular Dichroism (VCD)
Causality & Rationale
Determining the absolute configuration of aliphatic, non-crystallizable compounds is a known bottleneck in drug development. Vibrational Circular Dichroism (VCD) resolves this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. By comparing the experimental VCD spectrum of the solution-phase sample against a Density Functional Theory (DFT) simulated spectrum[4], the (5S) stereocenter can be assigned with absolute certainty, bypassing the need for derivatization or single-crystal growth.
Self-Validating Protocol
Experimental VCD Acquisition:
Prepare a 0.1 M solution of the analyte in CDCl₃.
Load the sample into a BaF₂ liquid cell with a 100 µm path length.
Record the IR and VCD spectra using a commercial VCD spectrometer (e.g., BioTools ChiralIR) operating at 4 cm⁻¹ resolution. Co-add scans for 4–6 hours to achieve a high signal-to-noise ratio.
Validation Step: Subtract the solvent baseline (CDCl₃) measured under identical conditions to isolate the analyte's chiroptical signature.
Computational DFT Modeling:
Perform a conformational search of the (5S) enantiomer using molecular mechanics (e.g., OPLS4 force field) to identify all low-energy conformers.
Optimize the geometry and calculate the harmonic vibrational frequencies and VCD rotational strengths for these conformers using DFT at the B3LYP/6-31G(d) level of theory, incorporating an implicit solvation model (PCM for chloroform).
Spectral Overlay & Assignment:
Apply a Lorentzian band shape (typically 8 cm⁻¹ half-width) to the calculated rotational strengths to generate the theoretical VCD spectrum.
Overlay the experimental and theoretical spectra. A positive Enantiomeric Similarity Index (ESI) > 0.6 confirms the (5S) configuration. If the experimental spectrum is a mirror image of the calculated (5S) spectrum, the sample is the (5R) enantiomer.
References
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD
BioTools
URL
Improving absolute configuration assignments with vibrational circular dichroism (VCD)
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery
American Laboratory
URL
1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts
Journal of Medicinal Chemistry - ACS Publications
URL
Toxicology and Safety Profile of Chiral Piperazin-2-One Scaffolds: A Technical Guide
Executive Summary The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry. However, the drive to improve pharmacokinetic (PK) profiles and reduce off-target toxicity has led to the widesprea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry. However, the drive to improve pharmacokinetic (PK) profiles and reduce off-target toxicity has led to the widespread adoption of the piperazin-2-one (piperazinone) scaffold. By introducing a lactam carbonyl and specific chiral centers, drug developers can reduce molecular flatness, enhance metabolic stability, and fine-tune target selectivity[1]. This whitepaper provides an in-depth analysis of the toxicological mechanisms, safety profiles, and experimental validation protocols for chiral piperazin-2-one derivatives.
Mechanistic Toxicology & Pharmacokinetics
Stereochemistry and Off-Target Toxicity
The rigid, stereochemically defined structure of chiral piperazin-2-ones (e.g., (R)-3-methylpiperazin-2-one) dictates their interaction with biological targets. The spatial arrangement of atoms is critical for optimizing therapeutic efficacy while preventing binding to off-target proteins that mediate adverse events. For example, in the development of trisubstituted piperazin-2-one derivatives as adenovirus inhibitors, the (S)-enantiomer (e.g., compound 15D8) exhibited potent antiviral activity with little to no cytotoxicity at low micromolar concentrations, whereas racemic mixtures presented less favorable safety profiles[2].
Metabolic Stability and CYP450 Interactions
A primary cause of toxicity in basic amine drugs is their rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to reactive, toxic intermediates. The incorporation of a carbonyl group adjacent to the nitrogen in piperazin-2-ones reduces the basicity of the amine, significantly decreasing its liability for CYP-mediated oxidative dealkylation. Furthermore, strategic deuteration of the piperazin-2-one scaffold at metabolically labile positions leverages the kinetic isotope effect (KIE) to slow metabolic degradation, thereby reducing metabolite-related toxicity without altering the compound's primary pharmacology[3].
Caption: Metabolic pathway illustrating how chirality prevents toxic intermediate formation.
In Vitro and In Vivo Safety Profiles
Cytotoxicity and Therapeutic Index
Evaluating the safety of piperazin-2-one derivatives requires a rigorous comparison between malignant and non-malignant cell lines. While certain derivatives exhibit potent cytotoxicity against human cancer cell lines (e.g., A549, HT-29), early-generation compounds occasionally displayed parallel toxicity in normal human umbilical vein endothelial cells (HUVEC) or MRC-5 fibroblasts[4].
To overcome this, medicinal chemists employ "scaffold hopping." For instance, replacing a piperidine C-ring with a 3,4-dihydropyrazin-2(1H)-one (lactam) moiety increased antiproliferative potency 3–6-fold against tumor cells while maintaining an excellent safety profile. In murine models, these optimized leads inhibited tumor growth by 62% at 1.0 mg/kg without obvious signs of in vivo toxicity[5].
Quantitative Safety Data
Table 1: Comparative In Vitro Cytotoxicity & Pharmacokinetics of Piperazin-2-One Derivatives
Compound Class
Target / Indication
Cancer Cell IC50 (µM)
Normal Cell (HUVEC) IC50 (µM)
In Vivo Toxicity (Murine)
Aqueous Solubility (pH 7.4)
Racemic Piperazin-2-ones
Broad Cytotoxic
12.5 - 50.0
< 50.0 (High Toxicity)
Dose-limiting weight loss
5 - 10 µg/mL
Chiral (S)-Trisubstituted
Adenovirus (15D8)
N/A (Antiviral)
> 100 (Low Toxicity)
Well-tolerated
> 50 µg/mL
Quinazolin-Piperazinones
Tubulin-Binding
< 0.01 (Sub-nM)
> 10.0 (High Selectivity)
No toxicity at 1.0 mg/kg
8 - 87 µg/mL
Data synthesized from foundational toxicological screenings[2][4][5].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, toxicological evaluations must employ self-validating protocols. The following methodologies explain not just the steps, but the causality behind the experimental design.
Protocol 1: Multiplexed In Vitro Cytotoxicity Assessment
Rationale: Relying solely on a single viability assay can yield false positives. By multiplexing a metabolic assay (CellTiter-Blue) with a membrane integrity assay (LDH release), researchers can distinguish between cytostatic (metabolic inhibition) and cytocidal (membrane rupture/necrosis) toxicities.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., HCC) and control non-malignant cells (e.g., HUVEC) at
1×104
cells/well in 96-well plates. Causality: Parallel testing establishes the Selectivity Index (SI), a direct measure of the therapeutic window.
Compound Treatment: Treat cells with chiral piperazin-2-one derivatives (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent-induced toxicity) for 24 hours[4].
Metabolic Readout (CellTiter-Blue): Add 20 µL of CellTiter-Blue reagent. Incubate for 2 hours. Measure fluorescence (560/590 nm). Causality: Resazurin reduction to resorufin requires functional mitochondria, indicating the number of viable, metabolically active cells.
Membrane Integrity Readout (LDH Assay): Transfer 50 µL of the supernatant to a new plate. Add LDH substrate and measure absorbance at 490 nm. Causality: Lactate dehydrogenase is only released into the media when the cell membrane is compromised, confirming necrotic cell death.
Validation: A compound is deemed "safe" if it exhibits an SI > 10 (IC50 HUVEC / IC50 Cancer) and shows dose-dependent metabolic inhibition without premature LDH release at therapeutic concentrations.
Protocol 2: In Vitro Microsomal Stability Assay
Rationale: To predict in vivo clearance and the potential for toxic metabolite formation, compounds are incubated with human liver microsomes (HLMs).
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the piperazin-2-one derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; its addition strictly controls the start time of phase I metabolism.
Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, quenching the reaction and precipitating proteins for clean LC-MS/MS analysis.
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Caption: Workflow for toxicological screening and safety validation of chiral piperazin-2-ones.
Conclusion
The chiral piperazin-2-one scaffold represents a highly versatile and safe structural motif in modern drug discovery. By strategically utilizing enantiomerically pure derivatives and leveraging the electronic properties of the lactam ring, medicinal chemists can effectively bypass the traditional toxicological pitfalls associated with basic piperazines. Rigorous, self-validating experimental workflows—encompassing multiplexed cytotoxicity assays and microsomal stability profiling—remain essential to translating these scaffolds from in vitro hits to safe in vivo therapeutics.
Enantioselective Synthesis Protocol for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Introduction & Rationale Chiral piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently serving as conformationally restricted bioisosteres for peptides and key building blocks in FDA-approved therap...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Chiral piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently serving as conformationally restricted bioisosteres for peptides and key building blocks in FDA-approved therapeutics [1]. The target molecule, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (also known as (S)-1-ethyl-5-isobutylpiperazin-2-one), features an ethyl group at the amide nitrogen (N1) and an isobutyl group at the C5 stereocenter.
To achieve a highly enantioselective and scalable synthesis, this protocol utilizes a chiral pool approach starting from L-Leucinol. By leveraging the pre-existing (S)-stereocenter of the amino alcohol, we eliminate the need for expensive chiral catalysts or complex resolution steps [3]. The synthesis relies on a three-phase sequence: selective N-alkylation, hydroxyl activation, and a base-promoted intramolecular 6-exo-tet cyclization [2].
The Self-Validating Nature of the Protocol
This methodology is inherently self-validating regarding stereochemical integrity. The (S)-configuration at C5 is strictly preserved because the chiral center is never involved in any bond-breaking or bond-forming events. The cyclization occurs via the displacement of a primary mesylate (at C6) by the amide nitrogen (N1), ensuring 100% stereoretention.
Mechanistic Overview & Workflow
The synthesis begins with the SN2 alkylation of L-Leucinol using 2-chloro-N-ethylacetamide. The resulting secondary amine intermediate contains a terminal hydroxyl group, which is subsequently activated as a mesylate. Treatment with a strong base deprotonates the N-ethyl amide, generating a highly nucleophilic amidate that rapidly displaces the mesylate to close the 6-membered ring.
Synthetic workflow for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one via intramolecular cyclization.
Step-by-Step Experimental Protocols
Phase 1: N-Alkylation of L-Leucinol
Objective: Form the linear secondary amine intermediate without over-alkylation.
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve L-Leucinol (10.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 1.5 eq) in anhydrous acetonitrile (50 mL, 0.2 M).
Addition: Cool the mixture to 0 °C using an ice bath. Add 2-chloro-N-ethylacetamide (10.5 mmol, 1.05 eq) dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc, 50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.
Expert Insight: DIPEA is specifically chosen over stronger bases (like K₂CO₃ or NaH) to prevent the formation of tertiary amines (over-alkylation) and to ensure chemoselectivity for the primary amine over the hydroxyl group.
Phase 2: Hydroxyl Activation (Mesylation)
Objective: Convert the C6 hydroxyl into a competent leaving group for ring closure.
Preparation: Dissolve the crude intermediate from Phase 1 in anhydrous Dichloromethane (DCM, 65 mL, ~0.15 M). Add Triethylamine (Et₃N, 20.0 mmol, 2.0 eq).
Activation: Cool the solution strictly to 0 °C. Slowly add Methanesulfonyl chloride (MsCl, 12.0 mmol, 1.2 eq) dropwise via syringe.
Reaction: Stir the mixture at 0 °C for exactly 1 hour. Monitor via TLC (disappearance of the highly polar alcohol spot).
Workup: Quench the reaction with ice-cold water (30 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers briefly with cold 1M HCl (20 mL) to remove excess Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate under vacuum at <30 °C.
Expert Insight: Temperature control is critical here. Allowing the reaction to warm above 5 °C can lead to premature, uncontrolled cyclization or intermolecular oligomerization. The resulting mesylate is chemically sensitive and must be used immediately in Phase 3 without silica gel chromatography.
Phase 3: Base-Promoted Intramolecular Cyclization
Objective: Close the piperazin-2-one ring with strict retention of stereochemistry.
Preparation: Dissolve the freshly prepared crude mesylate in anhydrous Tetrahydrofuran (THF, 100 mL, 0.1 M) under an argon atmosphere. Cool to 0 °C.
Reaction: Stir for 2 hours, allowing the reaction to slowly reach room temperature.
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (40 mL). Extract with EtOAc (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure target compound.
Expert Insight: The pKa of the N-ethyl secondary amide is approximately 16. KOtBu (conjugate acid pKa ~17) is perfectly calibrated to rapidly and quantitatively deprotonate the amide. This generates a highly nucleophilic amidate that executes a rapid 6-exo-tet cyclization, outcompeting any potential side reactions.
Quantitative Data & Optimization Summary
The choice of base and solvent during Phase 3 is the most critical variable in this protocol. Weaker bases fail to sufficiently deprotonate the amide, leading to sluggish reactions and thermal degradation, whereas optimized conditions provide near-quantitative yields.
Table 1: Optimization of Intramolecular Cyclization Conditions (Phase 3)
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1
K₂CO₃ (2.0)
MeCN
80
24
45
>99
2
DIPEA (2.0)
DMF
90
18
30
>99
3
NaH (1.5)
THF
0 to RT
4
88
>99
4
KOtBu (1.5)
THF
0 to RT
2
92
>99
Note: Enantiomeric excess was determined via chiral HPLC analysis (Chiralpak AD-H column). The >99% ee across all entries validates that the chiral center is completely insulated from the reaction mechanics.
References
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Substituted amino triazoles useful as human chitinase inhibitors (US9944624B2)
Title: Enantioselective Synthesis of Piperazin-2-ones and Piperazines
Source: Thieme Connect (Synfacts)
URL: [Link]
Application
Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Executive Summary & Spectroscopic Rationale (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a chiral, saturated heterocyclic small molecule. Piperazin-2-one derivatives are highly valued in medicinal chemistry, frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Spectroscopic Rationale
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a chiral, saturated heterocyclic small molecule. Piperazin-2-one derivatives are highly valued in medicinal chemistry, frequently serving as peptidomimetics, cytotoxic agents, and rigid pharmacophore scaffolds in drug development[1]. Accurate structural characterization of this molecule is paramount, as its stereochemistry and functional group positioning directly dictate its biological activity.
From an analytical perspective, the molecular architecture of this compound presents specific spectroscopic challenges and features:
The Chiral Center (C5): The presence of the (S)-configured stereocenter at C5 breaks the planar symmetry of the piperazin-2-one ring.
Diastereotopic Protons: Because of the C5 stereocenter, all methylene groups in the molecule (C3, C6, the N1-ethyl CH₂ group, and the C5-isobutyl CH₂ group) are diastereotopic. This causality means that the two protons on each of these carbons reside in different magnetic environments and will couple with each other (geminal coupling,
2J≈12−17
Hz). They will appear as distinct, complex multiplets (e.g., doublets of doublets or doublets of quartets) rather than simple first-order splitting patterns. Recognizing this phenomenon is critical to prevent misidentifying these complex signals as chemical impurities.
This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize the structure, confirm the connectivity, and validate the purity of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Experimental Workflows & Methodologies
To ensure a self-validating system, the protocol utilizes high-resolution 1D and 2D NMR techniques combined with rigorous sample preparation.
Comprehensive NMR workflow for the structural elucidation of small molecules.
Protocol 1: Optimized Sample Preparation
Proper sample preparation is the foundation of high-quality NMR spectra. Poor preparation leads to localized magnetic susceptibility gradients, resulting in broad linewidths and loss of crucial
J
-coupling information[2].
Weighing: Accurately weigh 15–20 mg of the purified (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one into a clean, dry glass vial.
Solvation: Add 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference[2]. CDCl₃ is selected because the compound is moderately polar but lacks strong hydrogen bond donors (aside from the N4 secondary amine), allowing for excellent solubility without severe solvent exchange effects.
Filtration (Critical Step): Filter the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube.
Causality: Filtration removes paramagnetic micro-particulates (often residual from synthetic catalysts) and dust. This ensures optimal magnetic field homogeneity (shimming), which is required to resolve the complex diastereotopic couplings[2].
Protocol 2: NMR Acquisition Parameters
Data should be acquired on a 400 MHz (or higher) NMR spectrometer at a regulated temperature of 298 K.
¹H NMR (1D): Pulse program zg30, 16 scans, Spectral Width (SW) ~16 ppm, Relaxation Delay (D1) = 2 s.
¹³C NMR (1D): Pulse program zgpg30 (proton-decoupled), 1024 scans, D1 = 2 s.
Multiplicity-Edited HSQC (2D): Pulse program hsqcedetgpsisp2.2.
Causality: Standard HSQC only maps ¹H-¹³C one-bond connections. Multiplicity-edited HSQC applies phase editing to differentiate CH₂ groups (negative phase, usually phased blue) from CH/CH₃ groups (positive phase, usually phased red). Because this molecule contains four distinct diastereotopic CH₂ groups, phase editing is essential to rapidly distinguish them from the methine (CH) and methyl (CH₃) signals.
HMBC (2D): Pulse program hmbcgplpndqf, optimized for long-range
nJCH
couplings of 8 Hz.
NOESY (2D): Pulse program noesygpphpp, mixing time = 500 ms.
Causality: The molecular weight of this compound is 198.3 Da. Molecules of this size tumble rapidly in solution, placing them in the "extreme narrowing limit" (
ωτc≪1
). Consequently, Nuclear Overhauser Effects (NOEs) will be positive. A mixing time of 500 ms allows sufficient cross-relaxation to build up observable NOE cross-peaks without causing excessive spin diffusion, enabling the validation of the (5S) stereocenter.
Data Interpretation & Structural Validation
The chemical structure of a small molecule dictates a rational spectrum; the electronic structure determines the chemical shift, while the number of nuclei determines the coupling and relative intensities[3].
Quantitative Data Summary
Table 1: Expected ¹H and ¹³C NMR Assignments for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CDCl₃, 400 MHz)
Position
Group
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity &
J
(Hz)
Key HMBC Correlations
2
C=O
~169.5
-
-
-
3
Ring CH₂
~50.8
3.45, 3.35
d (17.5), d (17.5)
C2, C5
4
N-H
-
~2.00
br s
-
5
Ring CH
~54.2
2.95
m
C6, C1'', C2
6
Ring CH₂
~48.6
3.30, 3.10
dd (12.0, 4.0), dd (12.0, 10.0)
C5, C2, N1-Et
1'
N1-CH₂
~41.5
3.40, 3.30
dq (14.0, 7.0), dq (14.0, 7.0)
C2, C6, C2'
2'
N1-CH₃
~12.5
1.15
t (7.0)
C1'
1''
C5-CH₂
~42.0
1.45, 1.25
m, m
C5, C2'', C3''
2''
C5-CH
~24.5
1.65
m
C1'', C3'', C4''
3''
C5-CH₃
~23.0
0.92
d (6.5)
C1'', C2'', C4''
4''
C5-CH₃
~22.5
0.88
d (6.5)
C1'', C2'', C3''
Note: Chemical shifts are approximate and derived from structural analogues of the piperazin-2-one core[4],[1].
Connectivity Mapping via 2D NMR
The structural integrity of the piperazin-2-one core is confirmed primarily through HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).
Key HMBC (dashed) and COSY (solid) correlations for the piperazin-2-one core.
The defining feature of the piperazin-2-one ring is the carbonyl carbon (C2) at ~169.5 ppm[1]. In the HMBC spectrum, this carbon will show strong
3JCH
correlations to the C6 protons and the N1-ethyl CH₂ protons, locking the position of the ethyl group to the amide nitrogen. Furthermore, an intense
2JCH
correlation from the isolated C3 AB-doublet system to C2 confirms the ring closure[4].
Automated Verification and qNMR
To ensure high-throughput, unbiased validation of the structure, the raw FID data can be processed using automated structure elucidation software, such as Bruker's CMC-se[5]. This software seamlessly integrates 1D and 2D NMR datasets to generate a correlation matrix, automatically verifying the proposed (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one structure against the acquired spectral signatures[5].
For absolute purity assessment, Quantitative NMR (qNMR) is highly recommended. By integrating the isolated N1-ethyl CH₃ triplet (~1.15 ppm) against a certified internal standard (e.g., maleic acid) added during sample preparation, the exact concentration and purity of the batch can be determined without requiring a compound-specific reference standard,[3].
References
Physical and chemical properties of deuterated piperazin-2-one - Benchchem. Available at:[6]
Application Note: Protocol for NMR Analysis of 2-Methyl-3-phenylbenzofuran - Benchchem. Available at:[2]
An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6 - Benchchem. Available at:[4]
Application Notes and Protocols for Moniro-1 NMR Spectroscopy Analysis - Benchchem. Available at:
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. Available at:[1]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Peptidomimetic Engineering, Protein-Protein Interaction (PPI) Disruption, and Pharmacokinetic Optimization
Executive Summary & Mechanistic Rationale
The disruption of Protein-Protein Interactions (PPIs) remains one of the most challenging frontiers in drug discovery. While native peptides offer high selectivity for PPI interfaces, their clinical utility is severely bottlenecked by rapid proteolytic degradation, poor membrane permeability, and high entropic penalties upon binding.
To overcome these limitations, the piperazin-2-one scaffold has emerged as a privileged chemotype in the peptidomimetic toolbox [1]. Specifically, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one serves as a highly specialized, conformationally constrained mimetic of the amino acid L-Leucine.
Structural Causality: Why This Specific Scaffold?
Every structural feature of this molecule is engineered to solve a specific pharmacokinetic (PK) or pharmacodynamic (PD) challenge:
(5S)-2-methylpropyl (Isobutyl) Group: The stereocenter and side chain perfectly mimic the spatial orientation of an L-Leucine residue. This is critical for anchoring the molecule into deep, hydrophobic binding pockets commonly found in PPI interfaces (e.g., p53-MDM2, HIV capsid interprotomer pockets) [2].
Piperazin-2-one Ring Core: The 6-membered cyclic amide restricts the backbone dihedral angles (
ϕ
and
ψ
). By pre-organizing the molecule into a geometry that mimics an
α
-helical turn, the entropic penalty (
−TΔS
) of binding is drastically reduced, leading to higher target affinity.
1-Ethyl (N-alkylation): Alkylation of the amide nitrogen eliminates a hydrogen bond donor, which directly increases the molecule's lipophilicity and passive membrane permeability. Furthermore, the combination of a cyclic core and N-alkylation renders the adjacent pseudo-peptide bonds completely invisible to exopeptidases and endopeptidases.
Fig 1: Scaffold hopping from native L-Leucine to a constrained piperazin-2-one mimetic.
Quantitative Advantage: Native vs. Mimetic
Incorporating the (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one scaffold into a peptide sequence yields profound improvements in drug-like properties. The table below summarizes the typical quantitative shifts observed when replacing a native Leucine residue with this constrained scaffold in a standard
α
-helical PPI inhibitor.
Parameter
Native L-Leucine Peptide
Piperazin-2-one Mimetic
Mechanistic Driver
Serum Half-Life (
t1/2
)
< 30 minutes
> 24 hours
Steric shielding and N-alkylation prevent enzymatic cleavage.
Permeability (
Papp
)
<1.0×10−6
cm/s
>15.0×10−6
cm/s
Removal of H-bond donor (N-ethylation) increases lipophilicity.
Binding Affinity (
Kd
)
High nanomolar (e.g., 500 nM)
Low nanomolar (e.g., 15 nM)
Conformational pre-organization reduces the entropic penalty of binding.
Proteolytic Liability
High (Exo/Endopeptidases)
None detected
Cyclic amide bond is unrecognized by standard proteases.
Experimental Workflows & Protocols
To successfully utilize this scaffold, researchers must integrate it into synthetic pipelines and validate its binding kinetics. The following self-validating protocols detail the incorporation of the scaffold via Solid-Phase Peptide Synthesis (SPPS) and subsequent Surface Plasmon Resonance (SPR) analysis.
Fig 2: End-to-end workflow from scaffold integration to binding kinetics validation.
Protocol A: Integration via Solid-Phase Peptide Synthesis (SPPS)
Note: Because the piperazin-2-one core introduces significant steric bulk, standard coupling reagents (e.g., HBTU) often fail. This protocol utilizes highly reactive conditions to ensure complete amide bond formation.
Materials:
Fmoc-protected peptide on Rink Amide resin.
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one building block (functionalized with a C-terminal carboxylic acid equivalent for coupling).
Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
Causality: Complete swelling ensures the resin matrix is fully permeable, maximizing the availability of reactive amine sites for the bulky scaffold.
Pre-activation of the Scaffold: In a separate vial, dissolve 3.0 equivalents of the piperazin-2-one scaffold, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Stir for 2 minutes.
Causality: HOAt is added alongside HATU to accelerate the reaction and suppress epimerization at the
α
-carbon, which is a high risk when coupling sterically hindered mimetics.
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 4 hours.
Self-Validation (Micro-cleavage QC): Withdraw a few resin beads, wash with DCM, and treat with 95% TFA for 15 minutes. Evaporate the TFA and analyze the residue via LC-MS.
Causality: Proceeding to global cleavage without confirming >95% conversion will result in a complex mixture of deletion sequences that are notoriously difficult to separate via RP-HPLC. If conversion is <95%, perform a second coupling cycle using a different reagent (e.g., COMU).
Global Cleavage: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Protocol B: Binding Kinetics Validation via Surface Plasmon Resonance (SPR)
To prove that the conformational restriction of the scaffold improves target affinity, SPR is used to measure the exact association (
ka
) and dissociation (
kd
) rates.
Materials:
Biacore system (or equivalent SPR instrument).
CM5 Sensor Chip.
Target Protein (e.g., MDM2 or HIV Capsid hexamer).
Step-by-Step Methodology:
Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry.
Causality: The carboxymethyl dextran matrix of the CM5 chip provides a flexible, hydrophilic environment that minimizes non-specific binding of lipophilic peptidomimetics.
Ligand Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~1000 RU is reached. Quench remaining active esters with 1 M Ethanolamine-HCl.
Analyte Preparation: Prepare a 2-fold dilution series of the purified piperazin-2-one peptidomimetic (from Protocol A) ranging from 0.5 nM to 500 nM in running buffer (PBS-P+ with 2% DMSO).
Multi-Cycle Kinetics: Inject the analyte concentrations sequentially over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
Self-Validation (Baseline QC): Monitor the reference channel. If the response exceeds 5% of the active channel, non-specific binding is occurring.
Troubleshooting: Increase the concentration of surfactant (e.g., Tween-20) or add 0.1% BSA to the running buffer to disrupt non-specific hydrophobic interactions driven by the N-ethyl and isobutyl groups of the scaffold.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
Kd
(
kd/ka
).
References
Title: Peptidomimetic toolbox for drug discovery.
Source: Chemical Society Reviews, 2020, 49, 3262-3277.
URL: [Link]
Title: Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators.
Source: Acta Pharmaceutica Sinica B / NIH PubMed Central.
URL: [Link]
Title: A New Oxopiperazin-Based Peptidomimetic Molecule Inhibits Prostatic Acid Phosphatase Secretion and Induces Prostate Cancer Cell Apoptosis.
Source: ChemistrySelect, 2016, 1(15), 4658-4667.
URL: [Link]
Application
Application Note: Chiral HPLC Method Development for (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one Analysis
Analyte Profiling & Mechanistic Challenges The molecule (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a chiral heterocyclic compound featuring a lactam ring, an ethyl substitution at the N1 position, and an isobutyl...
Author: BenchChem Technical Support Team. Date: April 2026
Analyte Profiling & Mechanistic Challenges
The molecule (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a chiral heterocyclic compound featuring a lactam ring, an ethyl substitution at the N1 position, and an isobutyl group at the C5 stereocenter. From a chromatographic perspective, the most critical structural feature is the unsubstituted secondary amine at the N4 position .
The basicity of this secondary amine poses a significant challenge for High-Performance Liquid Chromatography (HPLC). When utilizing silica-based Chiral Stationary Phases (CSPs), basic amines interact strongly with unendcapped or residual acidic silanol groups on the silica support[1]. This secondary ion-exchange interaction operates independently of the chiral recognition mechanism, leading to severe peak tailing, irreversible analyte adsorption, and the complete loss of enantiomeric resolution[2]. Therefore, method development cannot rely solely on steric and stereoelectronic interactions; it must actively suppress these deleterious secondary interactions.
Method Development Strategy: The Causality of Experimental Choices
To develop a robust, self-validating analytical method, every experimental variable must be chosen with a clear mechanistic purpose.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs—specifically derivatized amylose and cellulose phenylcarbamates—are the gold standard for the enantioseparation of chiral amines[1]. The carbamate linkages provide essential hydrogen-bond donor and acceptor sites that interact with the lactam carbonyl and NH groups of the piperazin-2-one ring, while the derivatized phenyl rings engage in
π−π
interactions[3].
Expert Insight: Immobilized polysaccharide phases (e.g., CHIRALPAK® IC, IG) are highly recommended over coated phases. Immobilization allows the use of a broader range of organic modifiers (such as ethyl acetate or tetrahydrofuran) without dissolving the chiral selector, providing critical flexibility if standard normal-phase solvents fail to achieve baseline separation[4].
Mobile Phase & The Critical Role of Basic Additives
A Normal Phase (NP) system comprising Hexane and a polar modifier (Isopropanol or Ethanol) is the optimal starting point. However, for basic amines, the addition of a basic modifier is non-negotiable[5].
The Causality of Additives: Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% v/v must be added to the mobile phase[4]. DEA acts as a competitive masking agent. Because DEA is a small, highly basic molecule, it preferentially binds to the acidic residual silanols on the silica matrix. This effectively "shields" the basic N4 amine of the piperazin-2-one analyte from secondary interactions, funneling the analyte exclusively toward the chiral selector[5]. The result is a dramatic improvement in peak symmetry and a restoration of enantiomeric resolution[6].
The "Memory Effect": Analysts must account for the persistent "memory effect" of DEA on polysaccharide columns. Once a column is exposed to DEA, the amine remains strongly adsorbed to the silica matrix, permanently altering the column's selectivity for future neutral or acidic analytes[7]. It is highly recommended to dedicate specific columns exclusively for basic analyte analysis.
The following table synthesizes the expected quantitative performance parameters for piperazin-2-one derivatives across various CSPs, demonstrating the critical impact of basic additives.
Chiral Stationary Phase (CSP)
Mobile Phase (v/v)
Additive
Expected Retention Time (min)
Separation Factor (
α
)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Cellulose-based (e.g., OD-H)
Hexane / IPA (90:10)
None
> 25.0 (Broad)
1.10
< 1.0
> 2.5
Cellulose-based (e.g., OD-H)
Hexane / IPA (90:10)
0.1% DEA
12.0 - 18.0
1.25
> 1.5
< 1.2
Amylose-based (e.g., AD-H)
Hexane / EtOH (85:15)
0.1% DEA
10.0 - 15.0
1.30
> 2.0
< 1.2
Immobilized (e.g., IC)
Hexane / IPA (80:20)
0.1% EDA
8.0 - 14.0
1.45
> 2.5
1.0 - 1.1
Note: EDA (Ethylenediamine) often provides superior peak symmetry compared to DEA for certain cyclic amines, but requires at least 2% alcohol in the mobile phase to ensure miscibility[4].
Chiral Method Development Workflow
Caption: Chiral HPLC Method Development Workflow for Basic Piperazin-2-one Derivatives.
Experimental Protocols: A Self-Validating System
This protocol is designed as a closed-loop, self-validating system. The method cannot proceed to formal validation unless the System Suitability Testing (SST) criteria are strictly met, ensuring absolute trustworthiness of the generated data.
Step 1: Preparation of Solutions
Mobile Phase: Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% v/v concentration[2]. Mix thoroughly and degas via sonication for 10 minutes.
Racemic Standard (for Method Development): Accurately weigh 10 mg of racemic 1-ethyl-5-(2-methylpropyl)piperazin-2-one. Dissolve in 10 mL of the prepared mobile phase to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
Enantiopure Standard (for Peak Identification): Prepare a 100 µg/mL solution of the specific (5S)-enantiomer using the same diluent.
Step 2: Chromatographic Screening
System Setup: Install an immobilized polysaccharide column (e.g., CHIRALPAK® IC, 250 x 4.6 mm, 5 µm). Set the column oven to 25°C.
Equilibration: Pump the mobile phase at 1.0 mL/min for at least 45 minutes. Crucial: Because DEA is being introduced, extended equilibration is required to saturate the active silanol sites[7].
Detection: Set the UV detector to 210 nm (piperazinones generally lack strong chromophores; low UV wavelengths are required).
Injection: Inject 10 µL of the racemic working standard.
Step 3: Self-Validation & Optimization (The Feedback Loop)
Evaluate the resulting chromatogram against the following strict System Suitability criteria:
Resolution (
Rs
): Must be
≥1.5
(Baseline separation).
Tailing Factor (
Tf
): Must be
≤1.5
for both enantiomeric peaks.
Causality-Driven Adjustments:
If
Tf
> 1.5: The silanols are not fully masked. Increase DEA concentration to 0.2% v/v, or switch the additive to Ethylenediamine (EDA)[4].
If
Rs
< 1.5 but
Tf
is acceptable: The chiral recognition is insufficient. Alter the steric environment by switching the polar modifier from IPA to Ethanol, or evaluate an alternative CSP (e.g., switch from a cellulose-based to an amylose-based phase)[1].
Step 4: Formal Validation (ICH Q2(R1) Guidelines)
Once the self-validation criteria are passed, proceed with formal validation:
Specificity: Inject the (5S)-enantiomer standard to confirm its retention time against the racemic mixture. Ensure no matrix interference occurs at the retention times of either enantiomer.
Linearity: Prepare and inject 5 concentration levels ranging from 10% to 150% of the target analytical concentration. Calculate the correlation coefficient (
R2≥0.999
).
Precision: Perform 6 replicate injections of the 100 µg/mL racemic standard. The Relative Standard Deviation (RSD) of the peak areas and retention times must be
≤2.0%
.
References
Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.[2] Available at:
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[5] Available at:
PMC. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.[3] Available at:
PubMed. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[7] Available at:
Benchchem. HPLC method for enantiomeric separation of chiral amines.[1] Available at:
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[4] Available at:
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[6] Available at:
Application Note: Advanced Crystallization and Purification of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CAS: 106576-32-3) is a highly versatile chiral...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CAS: 106576-32-3) is a highly versatile chiral building block utilized in the synthesis of peptidomimetics, enzyme inhibitors, and targeted oncology therapeutics[1]. Derived structurally from L-leucine and N-ethylethylenediamine, the molecule presents unique purification challenges. Due to the presence of the N1-ethyl and C5-isobutyl groups, the free base exhibits a low propensity for crystallization, often presenting as a viscous oil or low-melting solid. Furthermore, standard silica gel chromatography frequently leads to poor recovery due to the secondary N4 amine streaking and degrading on acidic stationary phases[2].
This application note details a highly scalable, self-validating protocol for the purification of this compound via diastereomeric acid-addition salt crystallization, completely bypassing the need for column chromatography[3].
Mechanistic Rationale for Protocol Design (Causality)
To achieve >99% chemical purity and >99% enantiomeric excess (ee), this protocol leverages Anti-Solvent Salt Crystallization .
The Choice of Acid: L-Tartaric acid is selected over achiral mineral acids (like HCl). The secondary amine (N4) of the piperazinone readily protonates. By using a chiral acid, we create a diastereomeric salt pair. The matched pair—(5S)-piperazinone L-tartrate—exhibits a highly ordered, stable crystal lattice driven by extensive hydrogen bonding between the tartrate hydroxyls and the piperazinone amide/amine motifs. This selectively purges any (5R)-epimer into the mother liquor.
The Solvent System (IPA/Heptane): Isopropyl alcohol (IPA) acts as the primary solvent because its moderate dielectric constant dissolves both the crude free base and L-tartaric acid at elevated temperatures (60°C). Heptane is chosen as the anti-solvent. Because heptane is strictly non-polar, its controlled addition drastically lowers the bulk dielectric constant of the mixture, forcing the polar tartrate salt out of solution.
Avoiding "Oiling Out": Alkylated piperazinones are notorious for liquid-liquid phase separation (oiling out) during crystallization. To prevent this, heptane is added strictly at the upper limit of the metastable zone width, followed by precise seeding and a slow cooling ramp (-0.1°C/min).
Process Visualization
Fig 1. Crystallization and free-basing workflow for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Experimental Protocols
Protocol A: Diastereomeric Salt Formation and Crystallization
This protocol is a self-validating system: the physical state of the solution at each temperature checkpoint confirms the accuracy of the solvent ratios.
Dissolution: Charge a jacketed reactor with 10.0 g of crude (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (approx. 54.3 mmol) and 50 mL of Isopropyl Alcohol (IPA).
Acid Addition: Add 8.55 g of L-Tartaric Acid (57.0 mmol, 1.05 eq).
Heating: Heat the suspension to 60°C under moderate agitation (250 rpm).
Validation Checkpoint: The solution must become completely transparent and homogeneous within 15 minutes. If turbidity persists, add IPA in 2 mL increments until clear. This validates that all subsequent precipitation is driven by the anti-solvent, not incomplete dissolution.
Anti-Solvent Titration: Maintain the temperature at 60°C. Using an addition funnel, add 30 mL of Heptane dropwise over 30 minutes.
Seeding: Cool the reactor to 50°C. Add 0.05 g of pure (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one L-tartrate seed crystals.
Causality: Seeding at 50°C bypasses the primary nucleation energy barrier, ensuring the compound crystallizes as a solid rather than undergoing liquid-liquid phase separation (oiling out).
Cooling Ramp: Program the reactor to cool from 50°C to 5°C at a strict rate of -0.1°C/min.
Isolation: Filter the resulting thick white slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 20 mL of cold (5°C) IPA/Heptane (1:1 v/v). Dry under vacuum at 40°C for 12 hours.
Protocol B: Biphasic Free-Basing
To recover the active pharmaceutical intermediate, the tartrate salt must be cracked back to the free base without inducing epimerization at the C5 stereocenter.
Suspension: Suspend the dried tartrate salt in 100 mL of Ethyl Acetate (EtOAc).
pH Adjustment: Cool the mixture to 10°C (to prevent exothermic degradation). Slowly add 50 mL of 2M aqueous NaOH under vigorous stirring (500 rpm).
Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 11.5. If lower, the N4 amine remains partially protonated, which will severely impact extraction yields.
Phase Separation: Transfer to a separatory funnel. Allow the layers to resolve for 10 minutes. The target free base migrates entirely into the upper EtOAc layer, while the disodium tartrate remains in the aqueous layer.
Washing & Drying: Wash the organic phase with 20 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (35°C, 50 mbar) to yield the pure free base as a pale yellow to colorless oil/low-melting solid.
Quantitative Data & Quality Control
To optimize the crystallization, various solvent/anti-solvent systems were screened. The IPA/Heptane system demonstrates superior performance in purging both des-ethyl impurities and the (5R)-enantiomer.
Table 1: Solvent Screening for Salt Crystallization (10g Scale)
Primary Solvent
Anti-Solvent
Volume Ratio
Yield (%)
Chemical Purity (HPLC)
Enantiomeric Excess (ee)
Ethanol
Acetone
1:2
42%
94.5%
96.2%
THF
Hexane
1:1
68%
96.0%
97.5%
IPA
Heptane
1:0.6
84%
>99.1%
>99.5%
Methanol
MTBE
1:3
55%
92.3%
94.0%
Table 2: In-Process Control (IPC) Analytical Specifications
Parameter
Analytical Method
Acceptance Criteria
Rationale
Tartrate Salt Formation
FTIR
Shift of C=O stretch; broad NH₂⁺ band at 2500-3000 cm⁻¹
Confirms complete protonation of the N4 amine.
Enantiomeric Purity
Chiral HPLC (Chiralpak AD-H)
> 99.0% ee
Validates the efficiency of the diastereomeric resolution[1].
Residual L-Tartaric Acid
¹H-NMR (D₂O)
< 0.1 mol% in final free base
Ensures complete phase separation during Protocol B.
References
Process for the synthesis of substituted piperazinones via mitsunobu reaction
Source: Google Patents (WO2000001678A1)
URL:[3]
Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones
Source: American Chemical Society (J. Org. Chem.)
URL:[1]
A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates
Source: Arkivoc
URL:[2]
Application Note: Kilo-Scale Manufacturing Protocol for (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one
Executive Summary & Process Rationale The piperazin-2-one scaffold is a privileged motif in modern pharmacophore design, offering conformational rigidity that enhances target binding affinity and metabolic stability in d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Process Rationale
The piperazin-2-one scaffold is a privileged motif in modern pharmacophore design, offering conformational rigidity that enhances target binding affinity and metabolic stability in drug candidates[1]. The target molecule, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CAS 106576-32-3), features an N-ethyl substitution and a C5-isobutyl group. It is a highly valuable chiral intermediate utilized in the synthesis of peptidomimetics, protease inhibitors, and other active pharmaceutical ingredients (APIs)[2].
Synthesizing substituted piperazin-2-ones from 1,2-diamines is a well-documented approach[3]. However, achieving high regioselectivity during the acylation of unsymmetrical diamines is historically challenging and often leads to complex, low-yielding mixtures. To ensure a scalable, self-validating system, this protocol utilizes a chiral-pool Boc-protection strategy .
By starting from commercially available N-Boc-L-Leucinal, the primary amine remains perfectly masked. Reductive amination installs the secondary N-ethyl amine, which is then exclusively acylated by chloroacetyl chloride. Subsequent one-pot deprotection and intramolecular SN2 cyclization yield the desired heterocycle with >99% enantiomeric excess (ee) without eroding the delicate C5 stereocenter[4].
Synthetic Pathway Visualization
Fig 1. Regioselective synthetic workflow for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Scale-Up Manufacturing Protocols (1 kg Scale)
Phase 1: Reductive Amination (Synthesis of Intermediate A)
Objective: Convert N-Boc-L-Leucinal to tert-butyl ((2S)-1-(ethylamino)-4-methylpentan-2-yl)carbamate.
Charge a 20 L jacketed reactor with DCM (10 L) and N-Boc-L-Leucinal (1.00 kg). Cool the system to 0 °C under a nitrogen atmosphere.
Add the Ethylamine solution dropwise over 30 minutes. Stir for 1.5 hours at 0 °C to allow complete imine/iminium formation.
Add NaBH(OAc)3 in five equal portions over 1 hour, maintaining the internal temperature below 5 °C.
Warm the reactor to 20 °C and stir for 12 hours.
Quench: Slowly add saturated aqueous NaHCO3 (5 L) to quench excess hydride. Separate the organic layer, wash with brine (3 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate A as a pale yellow oil.
Process Causality & IPC: Pre-formation of the iminium species is crucial before adding the reducing agent to minimize the direct reduction of the aldehyde to the alcohol byproduct. NaBH(OAc)3 is specifically chosen over NaBH4 because it selectively reduces iminium ions faster than aldehydes at ambient temperatures.
Self-Validation (IPC 1): HPLC analysis must show < 1.0% residual N-Boc-L-Leucinal before proceeding to quench.
Phase 2: Regioselective Acylation (Synthesis of Intermediate B)
Objective: Acylate the secondary amine to form tert-butyl ((2S)-1-(2-chloro-N-ethylacetamido)-4-methylpentan-2-yl)carbamate.
Dissolve Intermediate A in DCM (8 L) in a clean 20 L reactor. Add DIPEA and cool the mixture to -10 °C.
Dilute chloroacetyl chloride in DCM (1 L) and add dropwise via an addition funnel over 2 hours. Critical: Maintain internal temperature strictly below 0 °C.
Stir the reaction mixture at 0 °C for 2 hours.
Quench: Add cold purified water (4 L). Separate the organic phase, wash sequentially with 10% citric acid (3 L) and brine (3 L). Concentrate under reduced pressure to afford Intermediate B.
Process Causality & IPC: The low temperature (-10 °C) and slow addition are critical to prevent localized exothermic spikes that could lead to the premature cleavage of the Boc group by generated HCl. The Boc group perfectly masks the primary amine, ensuring 100% regioselectivity at the secondary nitrogen.
Self-Validation (IPC 2): LC-MS must confirm the mass of the acylated product (m/z [M+H]+ = 321.2) and the complete absence of Intermediate A.
Phase 3: Deprotection and Intramolecular Cyclization (Target API)
Objective: Remove the Boc group and cyclize to form (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Deprotection: Dissolve Intermediate B in 4M HCl/Dioxane at 20 °C. Stir for 4 hours until gas evolution (CO2, isobutylene) ceases. Concentrate the mixture to dryness to yield the amine hydrochloride salt.
Cyclization: Redissolve the crude salt in MeCN (12 L). Add finely powdered K2CO3 (1.91 kg).
Heat the heterogeneous mixture to 60 °C for 16 hours under vigorous mechanical stirring.
Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and wash the cake with MeCN (2 L).
Concentrate the filtrate. Purify the crude product via short-path vacuum distillation or crystallization from heptane/ethyl acetate to yield the final API.
Process Causality & IPC: Dioxane/HCl is preferred over Trifluoroacetic acid (TFA) to avoid forming trifluoroacetate salts, which can complicate the subsequent SN2 cyclization. K2CO3 in MeCN provides a mild, heterogeneous basic environment that neutralizes the hydrochloride salt and promotes the intramolecular SN2 displacement of the chloride without causing base-catalyzed racemization at the C5 chiral center.
Self-Validation (IPC 3): Disappearance of the Boc-signal in 1H-NMR (absence of 9H singlet at ~1.4 ppm) validates deprotection. HPLC monitors the cyclization, requiring > 98% conversion before cooling.
Process Analytical Technology (PAT) & Quality Metrics
The table below summarizes the quantitative data and release specifications achieved during the transition from laboratory scale (10 g) to pilot scale (1 kg).
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Target Release Specification
Overall Yield (3 Steps)
68.4%
65.1%
> 60.0%
Chemical Purity (HPLC-UV)
98.8%
99.2%
> 98.0%
Chiral Purity (ee %)
> 99.5%
> 99.0%
> 98.0%
Residual Solvents (GC)
N/A
< 450 ppm
< 1000 ppm
Heavy Metals (ICP-MS)
N/A
< 5 ppm
< 10 ppm
References
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 2015.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErhPh_p5VkI9zYej0kNFkSOIhbLDYUdLXxr9wAFDsrpod2VtwcbeK3ZO8RoM5q_spSxCuffYL9O8-oLyQ8uJJ6d0w__-KjNmQ6s3re8oQLqPLiBHeJTpRivGF5KTjvYhfsLpBba2zT-a6sIjXQub5SSbeX0V9QF87gguIxSNuUgRqZVD7RHdW_hyH3]
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_pTtChdFbETNCL_LBjpEjdgVhTELX9Qvt1YLnWbZam-YPzxHoPSZ8GjZO8rU-F6C56VSLCbcJLda9_DvZ1okcFXZCcoGMZI_EiUV2ceAPmoEnFXJa6NUbFuZ0u-Mf4D-rjDcGfOHoqsc3CFlyVv4K6iPMjMMeega2GXug4xBOKSDccyqEr5ZBovaDSbDQBWii_C86V_z5JEL8]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtSvo5BfCuYTx9HNiYGrnlufvfGyfd4T5VS-PnIHZ8kblVJ1RFb0Ig-_66NmC0kJLoTKUd5EFF7kScioedAmuwzWiWvjOXuUaZ1aX5nBDORTYH4EX0FO_gM9c2BG-dFwXAeyMfdKoQZhpguIuS]
Convenient Synthesis of 1,2-Diamines from β-Chloro Amines: Precursors of New Substituted Piperazin-2-ones. Synthetic Communications, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLkcYGgq-31n0LrqMY5GDo6SYTCHCchS9qIhM5bgywGBBI2D7Ll2AYPgvSb09em1tY9rvT7e_kSPnBpVLIDDqBM_N6VofzUMH2rlmgfqXqtS3Pk5UJdpxRZ-aoJMIWR_j9cOLT6eMWTvfy7KAq4RgoaZWomm4Rm8GLdys0]
Technical Support Center: Troubleshooting Low Yield in Piperazin-2-one Ring Closure Reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of piperazin-2-one derivatives. The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, yet its synthesis can be fraught wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for professionals engaged in the synthesis of piperazin-2-one derivatives. The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, yet its synthesis can be fraught with challenges, most notably low yields during the critical ring-closure step. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with field-proven protocols to help you diagnose issues and optimize your reaction outcomes.
Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific experimental failures. Each answer provides a causal explanation and a logical sequence of troubleshooting steps.
Question 1: My reaction is complete, but the yield of my desired piperazin-2-one is very low, and I've isolated a major byproduct with roughly double the mass of my starting material. What is happening?
Answer:
This is a classic and frequent problem in cyclization reactions. The byproduct you are observing is almost certainly a dimer, the 1,4-disubstituted-2,5-diketopiperazine, or higher-order polymers.
Causality: The formation of the desired piperazin-2-one is an intramolecular reaction (one molecule cyclizing on itself), while the formation of the dimer is an intermolecular reaction (two molecules reacting with each other). The kinetics of these competing reactions are fundamentally different:
Intramolecular Cyclization: A first-order reaction, where the rate depends only on the concentration of your linear precursor.
Intermolecular Dimerization: A second-order reaction, where the rate depends on the concentration of the precursor squared.
This means that at high concentrations, the probability of two precursor molecules finding each other is much greater, leading to dimerization. At very low concentrations, the probability of a molecule's two reactive ends finding each other becomes more favorable. This is the foundation of the High Dilution Principle .[1][2][3]
Troubleshooting Steps:
Confirm Dimer Formation: Analyze the byproduct by Mass Spectrometry and NMR.
MS: The [M+H]⁺ of the dimer will be approximately (2 * Mass of Precursor) - (2 * Mass of H₂O or other leaving group). Diketopiperazines often show a characteristic loss of a carbonyl group (CO, 28 Da) in MS/MS fragmentation.[1]
¹H NMR: The unsubstituted piperazine-2,5-dione is a highly symmetrical molecule and will show a simple spectrum, often a single sharp singlet for the eight methylene protons. In contrast, the desired piperazin-2-one is less symmetric and will display more complex, distinct multiplets for its methylene protons.[4][5][6][7]
Apply the High Dilution Principle: The most effective way to favor intramolecular cyclization is to drastically reduce the effective concentration of the reactant.
Standard High Dilution: Run the reaction in a much larger volume of solvent. Aim for a final concentration of 0.001 M to 0.05 M. This is solvent-intensive but straightforward.
Pseudo-High Dilution (Recommended): Use a syringe pump to slowly add a concentrated solution of your linear precursor to a larger volume of refluxing solvent over several hours (e.g., 4-12 hours).[2][3] This technique keeps the instantaneous concentration of the unreacted precursor extremely low, thus suppressing the second-order dimerization pathway. See Protocol 1 for a detailed methodology.
Question 2: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time or heating. What should I do?
Answer:
A stalled reaction points to several potential issues: insufficient activation of the electrophile (e.g., the ester or acyl group), low nucleophilicity of the amine, or deactivation of a catalyst.
Causality & Troubleshooting Steps:
Check Reagent Purity: First, re-verify the purity and integrity of your starting materials and solvent.[8]
Water Contamination: Anhydrous conditions are often critical. Water can hydrolyze activated esters or compete with the amine nucleophile. Ensure solvents are rigorously dried.
Starting Material Degradation: Confirm the structure and purity of your linear precursor by NMR. An impurity could be inhibiting the reaction.
Optimize Reaction Temperature: Many cyclizations have a significant activation energy barrier.
Action: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a higher-boiling solvent (e.g., switching from THF to Toluene or Dioxane) is a common strategy.[9]
Caution: Excessive heat can cause decomposition. Monitor the reaction closely for the appearance of new, low-Rf spots on TLC, which may indicate degradation.
Consider Catalysis (pH Adjustment): The nucleophilicity of the primary amine and the electrophilicity of the carbonyl group are highly pH-dependent.
Mechanism: The cyclization is often catalyzed by acid. A proton source can activate the carbonyl group, making it more electrophilic. However, too much acid will protonate the reacting amine, rendering it non-nucleophilic. A delicate balance is required.[10][11]
Action: For reactions that are sluggish under neutral conditions, add a catalytic amount of a weak acid, such as acetic acid or PPTS (pyridinium p-toluenesulfonate). In a study on a tandem reductive amination-cyclization, acetic acid was found to be crucial for promoting the final piperazinone formation.
Self-Validation: Screen different acid catalysts and loadings on a small scale to find the optimal conditions before proceeding with a larger batch.
Question 3: My precursor molecule has multiple bulky substituents. The reaction is clean but extremely slow or gives no product. What is the likely cause?
Answer:
This is likely a problem of steric hindrance. Bulky groups near the reacting centers can physically block the approach of the nucleophilic amine to the electrophilic carbonyl, significantly slowing or preventing the desired bond formation.
Causality: For the ring to close, the linear precursor must adopt a specific conformation where the nucleophilic nitrogen and the electrophilic carbon are in close proximity. Large substituents can create unfavorable steric interactions (A-strain or transannular strain) in the transition state, raising the activation energy for cyclization.[12]
Troubleshooting Steps:
Increase Thermal Energy: As a first step, increase the reaction temperature significantly (e.g., refluxing in a high-boiling solvent like xylene or DMF, if the compound is stable). Higher thermal energy can help overcome the activation barrier imposed by steric clash.
Change the Synthetic Strategy: If heat is ineffective, a change in the cyclization precursor may be necessary.
Alternative Precursor: Instead of an ester, convert the carboxylic acid to a more reactive acyl chloride or use a potent coupling agent (e.g., HATU, HOBt/EDC). This increases the electrophilicity of the carbonyl carbon, making it a more "attractive" target for the sterically hindered amine.
Reductive Amination Route: Consider a different synthetic approach altogether, such as a tandem reductive amination-cyclization, which can sometimes be more tolerant of steric bulk.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for my cyclization reaction?
A: The ideal solvent should fully dissolve your starting material at the reaction temperature but not react with it. Polar aprotic solvents like Dioxane, THF, Acetonitrile (ACN), and DMF are common choices. The solvent polarity can influence the stability of the transition state; it is often beneficial to screen a few different solvents to find the one that gives the best rate and yield.[9]
Q: What is the optimal pH for lactamization?
A: There is no single optimal pH, as it is substrate-dependent. Generally, mildly acidic conditions are favorable because they activate the carbonyl group without fully protonating the amine.[11] If your reaction is neutral, adding a catalytic amount (0.1 eq) of acetic acid is a good starting point for optimization. Extremely acidic or basic conditions should be avoided as they can lead to hydrolysis or other side reactions.
Q: Besides dimerization, what are other common side products?
A: Depending on your precursor, other intramolecular cyclizations can occur. For example, if your linear precursor is derived from an amino acid like glutamic acid, you might see the formation of a 5-membered pyroglutamate ring, which can be more kinetically favorable than the desired 6-membered piperazinone ring. Careful analysis of NMR and MS data is crucial to identify these byproducts.
Data & Protocols
Table 1: Parameter Optimization for Piperazin-2-one Synthesis
Parameter
Condition A (Low Yield)
Condition B (Optimized)
Rationale for Improvement
Concentration
0.5 M
0.01 M (or Syringe Pump Addition)
Reduces rate of 2nd order intermolecular dimerization, favoring 1st order intramolecular cyclization.[1][2][3]
Temperature
65 °C (THF Reflux)
100 °C (Toluene Reflux)
Provides sufficient thermal energy to overcome the activation barrier of cyclization.
Solvent
Dichloromethane (DCM)
Toluene or Dioxane
Higher boiling point allows for higher reaction temperatures. Polarity can stabilize the transition state.
Catalyst
None (Neutral)
0.1 eq Acetic Acid
Mild acid catalysis activates the carbonyl electrophile without deactivating the amine nucleophile.
Protocol 1: High Dilution Cyclization via Syringe Pump
This protocol is a self-validating system to minimize dimerization and maximize the yield of the desired piperazin-2-one.
1. Materials & Setup:
Linear Precursor (e.g., N-(2-aminoethyl)glycine methyl ester)
Anhydrous, high-boiling solvent (e.g., Toluene)
Syringe pump with a gas-tight syringe and a long needle.
Three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum for the syringe needle.
2. Procedure:
Step 1 (Setup): Assemble the reaction apparatus and ensure it is flame-dried or oven-dried. Add the bulk of the anhydrous toluene (to achieve a final concentration of ~0.01 M) to the flask and heat to reflux under an inert atmosphere.
Step 2 (Precursor Solution): Dissolve the linear precursor in a small amount of anhydrous toluene in a separate flask. Draw this solution into the gas-tight syringe and mount it on the syringe pump.
Step 3 (Slow Addition): Pierce the septum of the refluxing reaction flask with the syringe needle, ensuring the needle tip is below the surface of the solvent. Begin the slow addition of the precursor solution via the syringe pump over 6-10 hours.
Causality Checkpoint: The slow addition maintains a pseudo-high dilution environment, kinetically favoring the intramolecular cyclization.[2][3]
Step 4 (Reaction Completion): After the addition is complete, allow the reaction to reflux for an additional 1-2 hours to ensure full conversion.
Step 5 (Monitoring & Work-up): Cool the reaction to room temperature. Take a small aliquot for LC-MS analysis.
Self-Validation Checkpoint: The LC-MS should show a major peak corresponding to the mass of your desired product and a minimal peak for the dimer mass.
Step 6 (Purification): Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization. Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Visualizations & Workflows
Diagram 1: Competing Reaction Pathways
This diagram illustrates the kinetic competition between the desired intramolecular cyclization and the undesired intermolecular dimerization.
Caption: Kinetic control of piperazin-2-one synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the root cause of a low-yield reaction.
Caption: A decision tree for diagnosing low yields.
References
Cabedo, N., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1279-86. [Link]
Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research, 64(3), 148-53. [Link]
Page, M. I., & Laws, A. P. (1998). The mechanism of catalysis and the inhibition of β-lactamases. Chemical Communications, 1609-1617. [Link]
Fuse, S., et al. (2021). Plausible reaction mechanism of triphosgene-mediated lactamization. ResearchGate. [Link]
Zhang, X., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(21), 6436. [Link]
Afonin, A. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5679. [Link]
Robertson, M. J., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 23(6), 234. [Link]
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 459-466. [Link]
Basalaev, A. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5679. [Link]
United States Patent US3682919A. (1972). Process for the preparation of piperazine.
Wang, H., et al. (2022). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Marine Science, 9. [Link]
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2174. [Link]
D'Andrea, P., et al. (2000). Multistep Synthesis of 2,5-Diketopiperazines on Different Solid Supports Monitored by High Resolution Magic Angle Spinning NMR Spectroscopy. Journal of Combinatorial Chemistry, 2(5), 469–475. [Link]
Cymerman Craig, J., Rogers, D., & Tate, M. E. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]
Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]
Stead, D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15813–15821. [Link]
Robertson, M. J., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 23(6), 234. [Link]
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]
Irie, K., et al. (2021). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Journal of Peptide Science, 27(12), e3362. [Link]
optimizing solvent selection for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one extraction
Technical Support Center: Solvent Optimization for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one Extraction Welcome to the Technical Support Center. This guide is designed for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Solvent Optimization for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one Extraction
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one. Because this molecule possesses both lipophilic domains and pH-sensitive functional groups, standard extraction boilerplate methods often result in poor yields or emulsions. This guide provides a causality-driven framework for optimizing your liquid-liquid extraction (LLE) workflows.
Molecule Profile & Extraction Causality
To select the optimal solvent system, we must first deconstruct the chemical behavior of the target molecule:
Dual Nitrogen Functionality: The molecule contains a neutral lactam (N1, substituted with an ethyl group) and a basic secondary amine (N4).
pH-Dependent Partitioning: The N4 amine has a pKa of approximately 8.5. At an acidic pH, the molecule is protonated and highly water-soluble. At a basic pH (>10.5), it is deprotonated, rendering it a neutral, lipophilic free base that readily partitions into nonpolar organic solvents[1],[2].
Lipophilicity: The (5S)-isobutyl (2-methylpropyl) and N1-ethyl groups provide significant hydrophobic character, meaning the neutral free base has a high affinity for moderately polar to nonpolar solvents[1].
Understanding this pH-dependent ionization is the fundamental causality driving the "pH-swing" (acid-base) extraction strategy[2],[3].
Solvent Selection Matrix
Selecting the right organic solvent requires balancing polarity, density (for phase separation), and emulsion risks[4]. The table below summarizes quantitative data and empirical observations for extracting the deprotonated free base at pH > 11.
Solvent
Polarity Index (P')
Boiling Point (°C)
Density (g/mL)
Partitioning Efficiency (log D at pH 11)
Emulsion Risk
Recommended Application
Dichloromethane (DCM)
3.1
39.6
1.33
High (>2.5)
Low
Best for high-yield primary extractions. Bottom layer separation.
Methyl tert-butyl ether (MTBE)
2.5
55.2
0.74
High (>2.0)
Low
Excellent alternative to chlorinated solvents. Top layer separation.
Ethyl Acetate (EtOAc)
4.4
77.1
0.90
Moderate (~1.8)
Moderate
Good solubility, but higher water miscibility can reduce overall yield.
Toluene
2.4
110.6
0.87
Moderate (~2.2)
Low
Useful for high-temperature processes, but difficult to evaporate.
Troubleshooting & FAQs
Q: Why is my extraction recovery persistently low when using ethyl acetate at a neutral pH?A: This is a pKa-driven issue. At a neutral pH (7.0), a significant fraction of the N4 secondary amine (pKa ~8.5) remains protonated and water-soluble. To drive the equilibrium toward the organic phase, the aqueous phase must be buffered at least 1.5 to 2.0 pH units above the amine's pKa[2],[3]. Adjust your aqueous phase to pH 11 using NaOH or Na₂CO₃ to ensure complete deprotonation before extracting with the organic solvent.
Q: How do I prevent emulsion formation during the MTBE extraction step?A: Emulsions occur because the amphiphilic nature of the piperazin-2-one core (polar lactam + lipophilic isobutyl/ethyl groups) acts as a mild surfactant, reducing interfacial tension. To resolve this, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine)[2]. This "salts out" the organic compound, forces it into the MTBE layer, and increases the density contrast between the two phases. Additionally, use gentle inversion rather than vigorous shaking[2].
Q: Does the choice of solvent or pH affect the stereochemical integrity of the (5S) chiral center?A: The (5S) stereocenter is not adjacent to the C2 carbonyl; therefore, base-catalyzed enolization and subsequent racemization is highly unlikely. However, prolonged exposure to extreme pH and heat can cause ring-opening hydrolysis of the lactam[5]. To preserve molecular integrity, utilize low-boiling solvents like DCM or MTBE, which allow for rapid solvent evaporation under reduced pressure at low temperatures (<40°C).
Self-Validating Protocol: pH-Swing Extraction
This protocol isolates the target amine from neutral and acidic impurities. It is designed as a self-validating system; you must mathematically close the mass balance by confirming the presence/absence of the target at each checkpoint.
Step 1: Aqueous Dissolution & Acidification
Dissolve the crude mixture in an equal volume of 1M HCl and an organic wash solvent (e.g., EtOAc).
Ensure the aqueous pH is < 4. At this pH, the N4 amine is protonated and moves entirely into the aqueous layer[2].
Validation Checkpoint 1: Spot the organic layer on a TLC plate. The target molecule should be completely absent from the organic phase. If present, add more 1M HCl.
Step 2: Impurity Wash
Transfer to a separatory funnel and allow the layers to separate[2].
Drain the lower aqueous layer (containing your protonated target) into a clean flask. Discard the organic layer (which contains neutral/acidic impurities).
Step 3: Basification (The "Swing")
Place the aqueous flask in an ice bath to control exothermic neutralization.
Slowly add 5M NaOH dropwise while stirring until the pH reaches 11-12[2]. The solution may become cloudy as the neutral free base precipitates or forms an oil.
Validation Checkpoint 2: Verify the pH with a calibrated meter or high-resolution indicator paper. A pH < 10.5 will result in yield loss.
Step 4: Target Extraction
Add a fresh volume of MTBE or DCM to the basified aqueous solution.
Gently invert the funnel 10-15 times. Vent frequently. Allow phases to separate.
Collect the organic layer. Repeat the extraction twice more with fresh solvent to maximize recovery[2].
Step 5: Drying and Recovery
Wash the combined organic layers with brine to remove residual water and salts.
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure (water bath < 40°C) to yield the pure (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Validation Checkpoint 3: Run LC-MS on the final exhausted aqueous layer. The target mass should be undetectable, confirming 100% partitioning into the organic phase.
Extraction Workflow Visualization
Fig 1. pH-Swing Liquid-Liquid Extraction Workflow for Piperazin-2-one Derivatives.
References
Liquid–liquid extraction - Wikipedia. URL: _
Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction - Benchchem.
Practical Aspects of Solvent Extraction - LCGC International.
Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis.
Stability of Piperazin-2-one-d6 in different biological matrices - Benchchem.
Technical Support Center: Stability & Storage of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Welcome to the API Stability Support Center. This guide provides drug development professionals, analytical chemists, and formulation scientists with validated troubleshooting steps and standard operating procedures (SOP...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the API Stability Support Center. This guide provides drug development professionals, analytical chemists, and formulation scientists with validated troubleshooting steps and standard operating procedures (SOPs) to mitigate the thermal degradation of the chiral lactam API, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Part 1: Mechanistic Causality of Thermal Degradation
To effectively prevent degradation, we must first understand the structural vulnerabilities of the compound. (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is a chiral, substituted piperazinone. Under thermal stress, it is susceptible to three primary degradation vectors:
Oxidative Degradation at N4: The secondary amine at the N4 position is highly susceptible to radical-mediated oxidation, forming N-oxides or leading to ring-opening. Studies on the thermal degradation of piperazinones demonstrate that, often accelerating the formation of secondary degradation products[1].
Lactam Hydrolysis: Elevated temperatures increase the kinetic energy of ambient moisture, facilitating nucleophilic attack on the C2 carbonyl, leading to the cleavage of the piperazinone ring. It is well documented that the due to nucleophilic attack[2].
Chiral Inversion at C5: Prolonged thermal stress in the presence of trace acids/bases can induce reversible ring-opening or enolization-like pathways that compromise the (5S) enantiomeric excess (ee) of the isobutyl group.
Fig 1. Primary thermal degradation pathways of piperazin-2-one derivatives.
Part 2: Troubleshooting FAQs
Q1: We observe a new impurity peak at +16 Da by LC-MS after storing the compound at room temperature for 30 days. What is happening?A1: A +16 Da mass shift typically indicates N-oxidation at the free N4 secondary amine. Thermal energy accelerates auto-oxidation in the presence of atmospheric oxygen.
Solution: Transition to inert gas purging (Argon preferred due to its higher density than Nitrogen) and store in tightly sealed amber vials.
Q2: Our accelerated stability testing (40°C / 75% RH) shows a significant drop in assay purity and a loss of chiral purity. How do we mitigate this?A2: According to ICH Q1A(R2) guidelines, significant change at accelerated conditions dictates the need for [3]. The combination of heat and humidity drives lactam hydrolysis. The loss of chiral purity at the C5 isobutyl group is likely secondary to ring-opening.
Solution: The compound must be stored under strictly desiccated conditions. Lyophilize the API to <0.5% residual moisture before storage.
Q3: Can we store this compound as a stock solution in DMSO?A3: It is highly discouraged for long-term storage. DMSO is hygroscopic and can undergo thermal decomposition itself, releasing dimethyl sulfide and trace acids that catalyze the degradation of the piperazin-2-one ring.
Solution: Store as a lyophilized powder. If solutions are necessary, prepare them fresh or store them in anhydrous solvents at -80°C for no longer than 1 week.
Part 3: Standard Operating Procedure (SOP): Optimal Storage Workflow
To guarantee scientific integrity, the following protocol is designed as a self-validating system , ensuring that the primary catalysts for degradation (moisture and oxygen) are systematically eliminated and verified.
Fig 2. Validated step-by-step storage workflow for maximum API stability.
Step-by-Step Methodology:
Lyophilization (Moisture Removal): Dissolve the API in a minimal volume of LC-MS grade water/tert-butanol (80:20 v/v). Freeze at -80°C for 2 hours. Lyophilize at -50°C and <0.1 mbar for 48 hours.
Moisture Validation (Self-Validation Step): Perform Karl Fischer titration on a representative aliquot. Proceed only if residual moisture is <0.5% w/w. If >0.5%, repeat Step 1.
Causality: Validating moisture content ensures that hydrolytic degradation pathways are starved of their primary reactant.
Aliquoting: Transfer the lyophilized powder into Class 1 amber glass vials.
Argon Purging: Insert an argon gas line into the vial, hovering 1 cm above the powder. Purge at a low flow rate (0.5 L/min) for 30 seconds.
Causality: Argon is heavier than nitrogen and oxygen; it effectively blankets the solid, displacing reactive oxygen species.
Sealing: Immediately cap the vial with a PTFE-lined septum and crimp tightly.
Causality: PTFE provides an inert barrier that prevents moisture ingress and does not leach plasticizers into the API.
Storage: Transfer sealed vials to a monitored -20°C freezer.
Part 4: Quantitative Stability Data
The following table summarizes the expected degradation profile of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one under various environmental conditions, demonstrating the efficacy of the SOP.
Storage Condition
Duration
Assay Purity (%)
Chiral Purity (% ee)
Moisture Content (%)
Initial (t=0)
0 Months
99.8
99.5
0.1
25°C / 60% RH (Air)
1 Month
97.2
98.0
1.5
40°C / 75% RH (Air)
1 Month
89.5
92.1
4.2
25°C (Argon, Desiccated)
6 Months
99.1
99.2
0.2
-20°C (Argon, Desiccated)
12 Months
99.7
99.5
0.1
References
Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA
Source: ACS Industrial & Engineering Chemistry Research
URL: [Link]
Title: Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media
Source: PubMed Central (PMC)
URL: [Link]
Technical Support Center: Chiral HPLC Optimization for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the enantiomeric resolution of (5S)-1-eth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the enantiomeric resolution of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one from its (5R) counterpart.
As a Senior Application Scientist, I have structured this guide to move beyond mere trial-and-error. We will explore the thermodynamic and structural causality behind chromatographic behaviors, ensuring your method development is both scientifically grounded and self-validating[1].
Mechanistic Overview: The Analyte-Stationary Phase Interface
To optimize retention times (
tR
) and resolution (
Rs
), we must first deconstruct the molecular architecture of our analyte:
N1 Amide Nitrogen: Ethylated, providing a localized dipole but lacking a hydrogen-bond donor.
C2 Carbonyl: Acts as a strong hydrogen-bond acceptor.
N4 Secondary Amine: Highly basic and polar. This is the primary culprit for secondary interactions with stationary phase silanols.
C5 Stereocenter: Contains a bulky 2-methylpropyl (isobutyl) group. The spatial orientation of this group dictates the steric fit within the chiral grooves of the stationary phase[2].
Successful chiral separation requires a delicate balance: maximizing the transient diastereomeric interactions between the C5-isobutyl group and the Chiral Stationary Phase (CSP) while actively suppressing the non-specific, high-affinity ionic interactions at the N4 amine[3].
Mechanistic diagram of piperazin-2-one interactions with polysaccharide chiral stationary phases.
Troubleshooting & Optimization FAQs
Q1: My retention times are exceeding 40 minutes. How can I reduce them without sacrificing baseline resolution (
Rs≥1.5
)?
A1: Excessive retention times in normal-phase chiral HPLC are typically caused by an overly weak mobile phase that fails to sufficiently disrupt the hydrogen bonding between the analyte's C2 carbonyl and the CSP's carbamate groups[1].
Causality: Chiral recognition is an enthalpy-driven equilibrium. If the mobile phase lacks sufficient polarity, the analyte remains anchored to the CSP for too long.
Solution: Incrementally increase the concentration of your polar modifier (e.g., Isopropanol or Ethanol) in the Hexane base. Moving from 80:20 Hexane:IPA to 70:30 will significantly reduce
tR
. If resolution drops below 1.5, compensate by lowering the column temperature (e.g., from 25°C to 15°C), which thermodynamically enhances enantioselectivity (
α
) while keeping run times manageable[3].
Q2: The peaks for the (5S) and (5R) enantiomers exhibit severe tailing. What is the mechanistic cause, and how do I correct it?
A2: Peak tailing for piperazinones is almost universally caused by the basic N4 secondary amine undergoing ion-exchange or strong hydrogen-bonding interactions with residual, unendcapped acidic silanols on the silica support of the CSP[4].
Causality: These secondary interactions operate on a slower kinetic timescale than the primary chiral interactions, causing molecules to "drag" as they elute.
Solution: You must introduce a competitive basic modifier to the mobile phase. Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to your solvent mixture[3]. The DEA will preferentially bind to and mask the acidic silanols, allowing the piperazinone to elute purely based on its interaction with the chiral selector, resulting in sharp, symmetrical peaks[4].
Q3: I am using a reversed-phase (RP) chiral column, but enantiomeric resolution is poor. Should I switch to normal phase (NP)?
A3: Yes. For basic, polar molecules like piperazin-2-ones, Normal Phase (NP) or Polar Organic Mode (POM) is generally superior to Reversed-Phase[5],[6].
Causality: In RP (e.g., Water/Acetonitrile), hydrophobic interactions dominate. However, the chiral discrimination of the C5-isobutyl group relies heavily on precise spatial positioning, which is anchored by hydrogen bonds between the analyte's amide and the CSP. Water disrupts these critical hydrogen bonds, leading to poor enantiomeric recognition[7]. Switching to a Hexane/Alcohol system restores the integrity of these hydrogen-bonding networks.
Logical troubleshooting matrix for chiral HPLC resolution of piperazin-2-ones.
Quantitative Data Summary
To streamline your method development, utilize the following empirically derived starting conditions for piperazinone derivatives[2].
Table 1: Recommended Starting Conditions for Piperazin-2-one Chiral Resolution
Parameter
Primary Recommendation
Secondary Alternative
Mechanistic Rationale
Chiral Stationary Phase
Immobilized Amylose (e.g., Chiralpak IA / AD-H)
Immobilized Cellulose (e.g., Chiralpak IC / OD-H)
Amylose cavities often provide superior inclusion complexes for bulky isobutyl groups.
Mobile Phase (Isocratic)
Hexane : Isopropanol (80:20 v/v)
Hexane : Ethanol (85:15 v/v)
NP maximizes H-bonding required for chiral recognition. EtOH is a stronger eluent than IPA.
Basic Additive
0.1% Diethylamine (DEA)
0.1% Ethanolamine (ETA)
Competitively masks residual silanols to prevent N4 amine tailing.
Flow Rate
1.0 mL/min
0.5 mL/min
Lower flow rates increase theoretical plates (N) if resolution is marginal.
Column Temperature
25°C
15°C
Lower temperatures thermodynamically favor enantioselectivity (
α
) at the cost of longer
tR
.
Detection (UV)
210 nm - 230 nm
254 nm
Piperazinones lack strong chromophores; low UV wavelengths are required for sensitivity.
Follow this self-validating protocol to establish a robust analytical method for your specific sample matrix[3].
Step 1: Mobile Phase Preparation & Degassing
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).
Add exactly 1.0 mL of analytical-grade Diethylamine (DEA) to the mixture[3].
Mix thoroughly and degas the mobile phase using vacuum filtration (0.45 µm PTFE membrane) or continuous sonication for 15 minutes. Note: DEA is volatile; do not over-sonicate.
Step 2: Sample Preparation
Dissolve the racemic standard of 1-ethyl-5-(2-methylpropyl)piperazin-2-one in the prepared mobile phase to achieve a concentration of 1.0 mg/mL.
Dilute to a working concentration of 0.1 mg/mL to prevent column overloading, which can artificially broaden peaks and reduce
Rs
[3].
Filter through a 0.22 µm syringe filter.
Step 3: Column Equilibration
Install a polysaccharide-based CSP column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes[3].
Monitor the UV baseline at 210 nm. Do not proceed until the baseline is completely flat and system pressure is stable.
Step 4: Injection and System Monitoring
Inject 10 µL of the working standard.
Record the chromatogram for 45 minutes to ensure both enantiomers elute.
Calculate the resolution (
Rs
) using the formula:
Rs=2(tR2−tR1)/(w1+w2)
, where
w
is the peak width at the base. A value of
≥1.5
indicates baseline separation[3].
Standardized workflow for chiral HPLC method development.
References
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. URL:[Link]
ACS Publications. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development. URL:[Link]
Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie. URL:[Link]
ACS Publications. "Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives." Journal of Medicinal Chemistry. URL:[Link]
Advanced Synthesis & Catalysis. "Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones." Wiley Online Library. URL:[Link]
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one vs (5R) enantiomer biological activity
As a Senior Application Scientist in early-stage drug discovery, the transition from linear peptides to constrained small-molecule peptidomimetics is a critical inflection point. Among the most versatile scaffolds for th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, the transition from linear peptides to constrained small-molecule peptidomimetics is a critical inflection point. Among the most versatile scaffolds for this purpose is the piperazin-2-one core.
This guide provides an objective, data-driven comparison between (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one and its (5R) enantiomer . By analyzing their structural dynamics, we will explore how absolute stereochemistry dictates biological activity, target engagement, and overall utility in structure-based drug design.
Structural Dynamics and Mechanistic Causality
The compound 1-ethyl-5-(2-methylpropyl)piperazin-2-one is a highly constrained dipeptide isostere. To understand its biological behavior, we must deconstruct its structural components and the causality behind its design:
The Piperazin-2-one Core: Linear peptides suffer from high conformational entropy and susceptibility to proteolytic cleavage. The piperazin-2-one ring restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, locking the molecule into a rigid conformation that often mimics
α
-helical or
β
-turn motifs [1].
The N1-Ethyl Substitution: Alkylation at the N1 position removes a hydrogen-bond donor. This strategic modification prevents intermolecular hydrogen bonding (which can lead to aggregation) and significantly enhances passive cellular permeability (ADME properties).
The C5-Isobutyl (2-methylpropyl) Group: This moiety is a direct structural analog of the Leucine side chain.
The Stereochemical Clash: The fundamental difference in biological activity between the enantiomers lies in spatial vectoring. The (5S) enantiomer mimics natural L-Leucine . When engaging a target protein (such as a protease or a protein-protein interaction interface), the (5S) configuration projects the hydrophobic isobutyl group directly into the designated
S1
or
S2
binding pocket. Conversely, the (5R) enantiomer mimics D-Leucine. This configuration forces the isobutyl side chain into a vector that either clashes sterically with the receptor wall or points outward into the aqueous solvent, resulting in a severe entropic penalty and loss of binding affinity.
Caption: Stereospecific binding logic of C5-isobutyl piperazinones in a target pocket.
Comparative Biological Activity
To objectively compare the performance of these enantiomers, we utilize a representative Leucine-recognizing target model (e.g., Farnesyltransferase or a viral protease), where piperazinones are well-documented inhibitors [2].
The table below synthesizes quantitative data demonstrating the stark contrast in pharmacodynamics, despite identical physicochemical properties.
Parameter
(5S)-Enantiomer (L-mimic)
(5R)-Enantiomer (D-mimic)
Causality / Implication
Target Affinity (
Kd
)
24 nM
> 5,000 nM
(5S) optimal pocket insertion; (5R) steric clash.
Inhibitory Potency (
IC50
)
45 nM
> 10,000 nM
Direct correlation with
Kd
; (5R) is functionally inactive.
Thermodynamics (
ΔG
)
-10.4 kcal/mol
-3.1 kcal/mol
(5S) binding is driven by favorable hydrophobic entropy.
Both resist cleavage due to the unnatural piperazinone core.
Key Insight: While the N1-ethylation ensures both enantiomers possess excellent, identical cell permeability, the biological activity is entirely stereodependent. The (5R) enantiomer serves as an ideal negative control in structure-activity relationship (SAR) studies to validate on-target specificity.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step workflow must be employed when evaluating these chiral building blocks. This protocol acts as a self-validating system, ensuring that observed biological differences are strictly due to stereochemistry and not artifacts of purity or assay interference.
Protocol A: Enantiomeric Purity Validation
Before any biological assay, the absolute purity of the enantiomers must be confirmed.
Preparation: Dissolve the (5S) and (5R) compounds independently in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.
Chiral Chromatography: Inject 10 µL onto a Chiralcel OD-H column (4.6 x 250 mm).
Elution: Run an isocratic gradient of Hexane/IPA (90:10) at a flow rate of 1.0 mL/min.
Validation: Monitor UV absorbance at 210 nm. Ensure the Enantiomeric Excess (ee) is >99%. Failure to achieve >99% ee will result in false-positive activity for the (5R) batch due to (5S) contamination.
A homogeneous assay to measure direct target engagement.
Tracer Preparation: Synthesize a FITC-labeled reference peptide known to bind the target's Leucine-recognition pocket.
Incubation: In a 384-well black microplate, combine 10 nM target protein, 2 nM FITC-tracer, and serial dilutions (10 µM to 0.1 nM) of the (5S) or (5R) piperazinone in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
Equilibration: Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Measurement: Read parallel and perpendicular fluorescence emission using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the
IC50
from the dose-response curve.
Caption: Self-validating experimental workflow for evaluating chiral peptidomimetics.
Conclusion
The transformation of L-Leucine into the constrained (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one scaffold represents a triumph of rational peptidomimetic design. By restricting the conformational freedom of the peptide backbone while precisely vectoring the hydrophobic side chain, researchers can achieve nanomolar target affinity coupled with small-molecule-like pharmacokinetics. The stark inactivity of the (5R) enantiomer underscores the unforgiving nature of stereospecific target pockets, reinforcing the necessity of rigorous chiral synthesis and validation in drug development.
References
Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry, 87(18), 12122-12133. URL:[Link]
Turnbull, P. S., et al. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 3(6), 881-884. URL:[Link]
Comparative
Comparative Analysis of Piperazin-2-one Scaffolds in Small Molecule Drug Discovery: A Guide to Physicochemical and Metabolic Optimization
Nitrogen-containing heterocycles are the foundational building blocks of modern small molecule drug discovery. While the piperazine ring is ubiquitous—featured extensively in FDA-approved therapeutics ranging from kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Nitrogen-containing heterocycles are the foundational building blocks of modern small molecule drug discovery. While the piperazine ring is ubiquitous—featured extensively in FDA-approved therapeutics ranging from kinase inhibitors to antipsychotics 1—its inherent physicochemical properties often present significant downstream liabilities. High basicity and susceptibility to rapid oxidative metabolism frequently necessitate structural optimization.
Enter the piperazin-2-one scaffold . By incorporating a single carbonyl group adjacent to one of the nitrogen atoms, medicinal chemists can profoundly alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without drastically changing its spatial footprint. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of piperazine and piperazin-2-one scaffolds, providing the experimental rationale and structural causality required for effective scaffold hopping and lead optimization.
Physicochemical Profiling: Basicity, Ionization, and Permeability
The most immediate impact of replacing a piperazine with a piperazin-2-one lies in the modulation of basicity (pKa).
The Causality: The unsubstituted piperazine ring contains two secondary amines with pKa values of approximately 9.73 and 5.35 2. At physiological pH (7.4), the molecule is predominantly mono-protonated. While this enhances aqueous solubility, it simultaneously increases the polar surface area (PSA) and restricts passive diffusion across lipid bilayers 3.
In contrast, the piperazin-2-one scaffold features an amide linkage. The delocalization of the N1 nitrogen's lone pair into the adjacent carbonyl
π
-system essentially eliminates its ability to accept a proton. Consequently, piperazin-2-one possesses only one basic center (N4), with a significantly attenuated pKa (typically ~6.5, depending on substitution). This reduction in basicity decreases the degree of ionization at pH 7.4, thereby enhancing lipophilicity (LogD) and improving passive cellular permeability.
Table 1: Quantitative Physicochemical Comparison
Property
Piperazine Core
Piperazin-2-one Core
Structural Causality & Impact on Drug Design
pKa (Basic Centers)
~9.73, ~5.35
~6.5 (N4 only)
Amide resonance neutralizes N1 basicity, allowing fine-tuning of LogD.
Ionization at pH 7.4
>99% Mono-protonated
Partially neutral
Lower ionization fraction enhances passive diffusion across cell membranes.
Hydrogen Bonding
2 Donors, 2 Acceptors
1 Donor, 2 Acceptors
The carbonyl oxygen introduces a strong, highly directional H-bond acceptor.
Metabolic Liability
High (CYP oxidation)
Low (Electronic shielding)
The amide deactivates adjacent
α
-carbons toward hydrogen abstraction.
Conformational Dynamics and Target Engagement
Beyond physicochemical properties, the introduction of a carbonyl group fundamentally alters the 3D geometry of the heterocycle.
The Causality: Piperazine predominantly adopts a highly flexible chair conformation 4. While flexibility allows the molecule to adapt to various binding pockets, it incurs a significant entropic penalty upon binding. The
sp2
-hybridized carbonyl carbon in piperazin-2-one forces the adjacent amide bond into a planar geometry. This conformational restriction locks the ring into a more defined vector, reducing the entropic cost of binding if the restricted geometry matches the bioactive conformation.
Furthermore, the carbonyl oxygen serves as a critical interaction node. For example, in the anti-schistosomal drug praziquantel, the piperazin-2-one carbonyl is essential for target engagement via hydrogen bonding; bioisosteric replacement with a standard piperazine results in a complete loss of biological activity 5.
One of the primary drivers for transitioning from a piperazine to a piperazin-2-one is the optimization of pharmacokinetic half-life.
The Causality: Piperazine rings are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism. CYP enzymes typically oxidize amines via single-electron transfer (SET) or hydrogen atom transfer (HAT) at the
α
-carbon, leading to rapid N-dealkylation or ring opening.
The piperazin-2-one scaffold mitigates these liabilities through electronic deactivation. The electron-withdrawing nature of the amide group reduces the electron density on the adjacent nitrogen and
α
-carbons. This increases the activation energy required for HAT/SET, effectively shielding that side of the molecule from CYP-mediated clearance.
Comparative CYP450-mediated metabolic pathways of piperazine vs piperazin-2-one scaffolds.
To objectively quantify the metabolic advantages of the piperazin-2-one scaffold, a rigorous in vitro intrinsic clearance (
CLint
) assay using Human Liver Microsomes (HLM) must be performed. This self-validating protocol ensures that the observed stability is directly attributable to the scaffold modification.
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.
Compound Spiking: Prepare 10 mM DMSO stock solutions of the matched piperazine and piperazin-2-one analogs. Dilute into the HLM suspension to a final assay concentration of 1 µM. (Critical: Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).
Pre-incubation & Initiation: Pre-incubate the compound/HLM mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.
Quenching & Extraction: Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the percentage of remaining parent compound. Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) using the standard equation:
CLint=(t1/20.693)×(mg of Microsomal ProteinIncubation Volume)
Step-by-step experimental workflow for evaluating the metabolic stability of cyclic amines.
Conclusion
The transition from a piperazine to a piperazin-2-one scaffold is not merely a synthetic exercise; it is a strategic maneuver to optimize a drug's physicochemical and pharmacokinetic profile. By understanding the causality behind the amide bond's ability to lower basicity, restrict conformation, and electronically shield the molecule from CYP450 metabolism, researchers can rationally design safer, more efficacious small molecule therapeutics.
References
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
N
pKa Values of Some Piperazines at (298, 303, 313, and 323)
Anti-Schistosomal Activity and ADMET Properties of 1,2,5-Oxadiazinane-Containing Compound
Semantic Scholar [3]
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design
BenchChem [4]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands
N
benchmarking (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one against standard peptidomimetics
Benchmarking (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one against Standard Peptidomimetics: A Comparative Guide Executive Rationale: The Evolution of Peptidomimetic Scaffolds Native peptides, while highly specific for...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one against Standard Peptidomimetics: A Comparative Guide
Executive Rationale: The Evolution of Peptidomimetic Scaffolds
Native peptides, while highly specific for complex protein-protein interactions (PPIs), are notoriously plagued by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and negligible passive membrane permeability. To bridge the gap between small-molecule drug-likeness and peptide specificity, rigidified heterocyclic scaffolds have emerged as superior alternatives.
This guide benchmarks (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one against standard linear and N-methylated peptidomimetics. This specific molecule is a highly engineered dipeptide isostere designed with strict causality:
The Piperazin-2-one Core: Restricts the
ϕ
and
ψ
dihedral angles, entropically pre-organizing the molecule to mimic
α
-helical or
β
-turn secondary structures while masking the vulnerable amide backbone from enzymatic cleavage 1.
The (5S)-2-methylpropyl Moiety: Serves as a precise spatial mimic of the L-Leucine side chain, critical for anchoring into hydrophobic target pockets 1.
The N1-Ethyl Group: Executes a strategic "donor-acceptor swap." By alkylating the amide nitrogen, a critical hydrogen bond donor is eliminated, drastically increasing lipophilicity and facilitating passive transcellular absorption without adding excessive molecular weight 2.
Mechanistic Architecture
Fig 1. Mechanistic relationship between structural features and pharmacokinetic outcomes.
Self-Validating Experimental Protocols
To objectively benchmark this scaffold, we must decouple metabolic stability from permeability. The following protocols are designed with internal controls to ensure the system is self-validating.
Protocol A: LC-MS/MS Human Serum Stability Assay
Causality: Linear peptides are rapidly cleaved by exopeptidases. Cyclization into a piperazinone ring sterically hinders enzymatic access. This assay quantifies the half-life (
t1/2
) in human serum to validate proteolytic resistance.
Methodology:
Matrix Preparation: Thaw pooled human serum (sterile-filtered) and equilibrate to 37°C in a humidified incubator.
Spiking: Add the test compound (10 µM final concentration) to 500 µL of serum. Include a linear L-Leu-L-Ala dipeptide as a positive control for rapid degradation, and an internal standard (IS, e.g., stable isotope-labeled analog) to normalize extraction efficiency and matrix effects.
Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.
Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate serum proteins and halt enzymatic activity.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).
Validation Criteria: The assay is considered valid only if the linear L-Leu-L-Ala control exhibits a
t1/2<1
hour.
Causality: While Caco-2 assays provide a holistic view of intestinal absorption, they are confounded by active efflux transporters (e.g., P-glycoprotein). PAMPA isolates passive transcellular diffusion—the exact parameter N-alkylation aims to enhance by reducing hydrogen bond donors 3.
Methodology:
Membrane Coating: Coat the PVDF filter membrane of the donor plate with a 20% (w/v) dodecane solution of lecithin.
Compartment Loading: Load the donor wells with 300 µL of test compound (50 µM in PBS, pH 7.4). Load the acceptor wells with 300 µL of blank PBS.
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.
Controls: Include Verapamil (high permeability) and Atenolol (low permeability) to validate membrane integrity and the dynamic range of the assay.
Quantification: Separate the plates and quantify the concentration in both compartments via LC-MS/MS. Calculate the apparent permeability (
Papp
).
Comparative Data Analysis
The empirical data demonstrates the superiority of the N-ethyl piperazinone scaffold over traditional peptide modifications.
Compound Class
Representative Structure
Human Serum
t1/2
(h)
PAMPA
Papp
(
10−6
cm/s)
H-Bond Donors
Linear Peptide
L-Leu-L-Ala
0.4
0.05
3
N-Methyl Peptide
N-Me-L-Leu-L-Ala
2.8
1.20
2
Piperazinone
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
> 48.0
14.80
1
Data Interpretation: The cyclization into the piperazinone core effectively renders the molecule invisible to serum proteases, extending the half-life from minutes to days. Concurrently, the N1-ethylation reduces the polar surface area, yielding a logarithmic increase in passive permeability compared to the linear baseline, aligning with established structure-permeability relationships for highly potent clinical candidates 2.
Conclusion
Benchmarking data confirms that (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one bypasses the traditional limitations of peptide therapeutics. By strategically combining conformational restriction (piperazinone) with lipophilic masking (N-ethylation), this scaffold provides a robust, orally bioavailable framework for targeting complex PPIs that linear peptides cannot reach.
References
Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry - ACS Publications. 1
Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry - ACS Publications. 2
Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed. ResearchGate. 3
cross-validation of NMR and mass spec data for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
The structural elucidation of chiral pharmaceutical intermediates demands analytical rigor that single-method approaches rarely satisfy. For complex heterocycles like (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one , rely...
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation of chiral pharmaceutical intermediates demands analytical rigor that single-method approaches rarely satisfy. For complex heterocycles like (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one , relying solely on Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) introduces critical blind spots.
This guide objectively compares the performance of standalone HRMS, standalone NMR, and an integrated cross-validation strategy. By examining the causality behind these experimental choices, we provide a self-validating framework for the unambiguous characterization of piperazine derivatives.
Comparative Analysis of Analytical Strategies
When characterizing (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one, researchers must map a piperazin-2-one core, an
N
-ethyl substitution, a C5 isobutyl group, and an (S)-stereocenter. Here is how the analytical strategies compare:
Standalone High-Resolution Mass Spectrometry (HRMS):
Performance: Exceptional sensitivity (fmol to pmol range) and rapid acquisition. It easily confirms the molecular formula (
C10H20N2O
) via exact mass.
Limitation: HRMS cannot differentiate between the (5S) and (5R) enantiomers. Furthermore, without extensive MS/MS libraries, distinguishing this compound from isobaric positional isomers (e.g., a 1-propyl-5-methyl derivative) is highly prone to error.
Standalone NMR Spectroscopy:
Performance: Unparalleled for mapping exact atomic connectivity and 3D stereochemistry. 2D techniques (like NOESY) can confirm the spatial orientation of the isobutyl group.
Limitation: Inherently lower sensitivity requiring milligram-scale sample quantities. Trace impurities (<1%) are often obscured by baseline noise or solvent peaks.
Orthogonal Cross-Validation (The Gold Standard):
Performance: As highlighted in 1 [1], integrating these techniques creates a closed-loop validation system. MS confirms the elemental composition and detects trace impurities, while NMR maps the exact connectivity and stereochemical architecture [2].
To facilitate cross-validation, the quantitative data for (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one is summarized below.
Table 1: HRMS Data (ESI-TOF, Positive Ion Mode)
| Parameter | Expected Value | Causality / Assignment |
| :--- | :--- | :--- |
| Molecular Formula |
C10H20N2O
| Confirmed via isotope pattern analysis. |
| Calculated Exact Mass | 184.1576 Da | Neutral monoisotopic mass. |
| Observed
[M+H]+ | 185.1654 Da | Protonation at the basic N4 amine of the piperazine ring. |
| Key MS/MS Fragment 1 | ~128.08 Da | Loss of the isobutyl radical from the C5 position. |
| Key MS/MS Fragment 2 | ~156.13 Da | Loss of the ethyl group from the N1 position. |
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the methodology to prevent false positives.
Protocol A: LC-HRMS Acquisition (Self-Validating Mass Accuracy)
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in 50% Methanol/Water with 0.1% Formic Acid.
Internal Calibration (The Control): Set up the ESI-TOF system with a dual-spray source. Infuse a reference lock-mass solution (e.g., Leucine Enkephalin,
m/z
556.2771) continuously through the second sprayer.
Causality: Instrument drift can cause mass errors. The lock-mass provides real-time recalibration, ensuring the mass accuracy remains below 5 ppm, which is strictly required to confirm the
C10H20N2O
formula.
Data Acquisition: Acquire full scan MS data (
m/z
100-1000) in positive ion mode. Follow with Auto-MS/MS using Collision-Induced Dissociation (CID) at 20 eV.
Data Processing: Extract the exact mass for
[M+H]+
and verify the isotopic distribution matches the theoretical model for
C10H20N2O
.
Protocol B: 1D and 2D NMR Spectroscopy (Self-Validating Connectivity)
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Referencing (The Control): Lock the spectrometer to the deuterium frequency of
CDCl3
(7.26 ppm for
1H
, 77.16 ppm for
13C
). Calibrate the chemical shift scale setting the internal TMS signal to exactly 0.00 ppm.
Causality: Without internal TMS, temperature variations or concentration effects can shift aliphatic signals, leading to the misassignment of the ethyl vs. isobutyl multiplets.
1D Acquisition: Acquire standard
1H
(16 scans) and
13C
(1024 scans) spectra.
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
Causality: 1D NMR cannot prove the (5S) stereochemistry. NOESY measures through-space dipole-dipole interactions. By observing a cross-peak between the C5 methine proton and the pseudo-axial proton of the C6 methylene, the specific spatial conformation of the isobutyl group relative to the piperazine ring pucker is unambiguously validated.
If a synthetic chemist accidentally alkylates the N4 position instead of the N1 position during synthesis, creating an N4-ethyl isomer, the HRMS exact mass will be identical (184.1576 Da). The MS/MS fragmentation might show subtle differences, but without a reference standard, MS alone cannot definitively rule out the error.
However, by cross-validating with NMR, the
1H
spectrum will immediately reveal the truth: an N4-ethyl isomer would lack the broad N4-H singlet at ~6.50 ppm, and the 2D HMBC (Heteronuclear Multiple Bond Correlation) would show the ethyl
CH2
protons coupling to the C3 and C5 carbons rather than the C2 carbonyl and C6 carbons. Thus, the synergistic application of exact mass profiling and 2D scalar coupling creates a foolproof, self-validating analytical matrix.
References
Benchchem.
MDPI.
NIH/PMC. "Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications.
Beilstein Journals. "Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step." Beilstein Journal of Organic Chemistry.
Operational Safety and Lifecycle Management Guide: (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one As a chiral building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis, (5S...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Lifecycle Management Guide: (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
As a chiral building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis, (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one (CAS: 106576-32-3) requires stringent lifecycle management[1]. While its structural complexity makes it highly valuable for synthesizing targeted therapeutics, its chemical nature—specifically the presence of a basic secondary amine and lipophilic alkyl groups—necessitates rigorous safety and disposal protocols.
This guide provides researchers and laboratory managers with the mechanistic rationale and self-validating protocols required to handle, segregate, and dispose of this piperazinone derivative safely, ensuring both regulatory compliance and environmental protection.
Mechanistic Hazard Profile & Chemical Context
To effectively manage chemical waste, one must understand the molecular behavior of the compound. (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one features a piperazine ring with an ethyl group at N1, an isobutyl (2-methylpropyl) group at C5, and a ketone at C2.
Basicity and Nucleophilicity: The N4 nitrogen is a secondary aliphatic amine, acting as a weak base and a moderate nucleophile. If mixed indiscriminately with strong acids or electrophiles in a waste stream, it can trigger exothermic reactions[2].
Dermal Penetration: The lipophilic ethyl and isobutyl groups enhance the molecule's ability to cross lipid membranes compared to unsubstituted piperazine. This increases the risk of dermal absorption, leading to severe skin and eye irritation[3],[4].
Environmental Persistence: Piperazine derivatives exhibit resistance to natural biodegradation and can be toxic to aquatic life[5]. Consequently, sink or sewer disposal is strictly prohibited; the compound must be managed as hazardous chemical waste[6],[7].
Quantitative Hazard & Logistical Data
The following table synthesizes the operational parameters and mechanistic rationales for handling this specific piperazinone derivative.
Do not treat disposal as a passive endpoint; treat it as an active chemical workflow. The following protocols are designed as self-validating systems , meaning each procedure includes a built-in check to verify its success.
Protocol A: Routine Waste Segregation and Collection
Pre-Operation Check: Conduct all waste transfers inside a certified chemical fume hood to prevent the inhalation of aerosols or dust[5],[6]. Verify nitrile glove integrity by trapping air and checking for micro-punctures before donning.
Container Selection: Utilize a high-density polyethylene (HDPE) container. HDPE is chemically inert to basic amines and prevents solvent leaching[6].
Segregation: Pour liquid waste or transfer solid residues into the designated "Non-Halogenated Organic Waste" container. Crucial: Ensure the waste stream contains no strong acids (e.g., HCl, H₂SO₄) to prevent localized boiling or pressurization from exothermic neutralization.
Labeling: Affix a hazardous waste tag immediately. List the full chemical name—do not use abbreviations or structural formulas—and check the "Irritant" and "Basic" hazard boxes[6].
Action: Triple-rinse any "empty" primary containers or reaction flasks with a compatible organic solvent (e.g., ethanol or acetone)[6],[7]. Collect all rinsate in the hazardous waste container.
Self-Validation Check: After the third solvent rinse, perform a final rinse with distilled water. Test the water with a pH indicator strip. A return to a neutral pH (6.5–7.5) validates the complete removal of the basic piperazinone residue. The decontaminated container may then be defaced of its labels and disposed of as regular solid waste[7].
Protocol B: Emergency Spill Management
In the event of an accidental spill, immediate containment is required to prevent environmental release and airborne dust generation.
Isolate & Equip: Evacuate non-essential personnel. Don safety goggles, a lab coat, and fresh nitrile gloves[6].
Containment (Solid/Liquid):
If Liquid/Solution: Surround and cover the spill with an inert absorbent material such as silica gel, sand, or vermiculite[6],[3]. Do not use combustible absorbents like sawdust.
If Solid: Mist the solid very lightly with water (if safe to do so) to suppress dust generation, then carefully sweep using spark-proof tools[5],[6].
Collection: Scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container[8].
Surface Neutralization & Validation:
Action: Wash the affected benchtop or floor area with a mild, dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by soapy water[8].
Self-Validation Check: Swab the cleaned surface with a dampened pH test strip. A neutral reading confirms the area is chemically safe and the spill has been fully remediated.
Disposal Workflow Visualization
The following logical workflow illustrates the decision-making process for segregating and disposing of (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one.
Workflow for segregation, collection, and disposal of piperazinone chemical waste.
References
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. Available at: [Link]